molecular formula C15H13BrO3 B183121 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde CAS No. 6451-86-1

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Cat. No.: B183121
CAS No.: 6451-86-1
M. Wt: 321.16 g/mol
InChI Key: RUBXMEDWBCBLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBXMEDWBCBLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447831
Record name 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6451-86-1
Record name 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document outlines a two-step synthetic route, commencing with the readily available starting material, 5-hydroxy-4-methoxybenzaldehyde. The guide includes detailed experimental protocols, quantitative data presented in tabular format for clarity, and a visual representation of the synthesis pathway to facilitate a thorough understanding of the process.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Step 1: Benzylation of 5-hydroxy-4-methoxybenzaldehyde. The phenolic hydroxyl group of the starting material is protected as a benzyl ether. This is a standard Williamson ether synthesis.

  • Step 2: Electrophilic Bromination. The resulting 5-(benzyloxy)-4-methoxybenzaldehyde undergoes regioselective bromination at the 2-position of the aromatic ring. The electron-donating nature of the methoxy and benzyloxy groups directs the incoming electrophile (bromine) to the ortho and para positions. Steric hindrance and the electronic activation pattern favor bromination at the position ortho to the methoxy group.

The overall synthetic transformation is depicted in the following workflow:

Synthesis_Pathway cluster_0 Step 1: Benzylation cluster_1 Step 2: Bromination 5-hydroxy-4-methoxybenzaldehyde 5-hydroxy-4-methoxybenzaldehyde Benzyl_bromide_K2CO3_DMF Benzyl bromide, K2CO3, DMF 5-(benzyloxy)-4-methoxybenzaldehyde 5-(benzyloxy)-4-methoxybenzaldehyde 5-hydroxy-4-methoxybenzaldehyde->5-(benzyloxy)-4-methoxybenzaldehyde Bromine_MeOH Br2, Methanol This compound This compound 5-(benzyloxy)-4-methoxybenzaldehyde->this compound Synthesis_Summary Start 5-hydroxy-4-methoxybenzaldehyde Reagent1 1. Benzyl bromide 2. K2CO3 3. DMF Intermediate 5-(benzyloxy)-4-methoxybenzaldehyde Reagent2 1. Br2 2. Methanol Final This compound Reagent1->Intermediate Reagent2->Final

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic intermediate, 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. The information is curated to support research and development activities where this compound is of interest. All quantitative data is presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and process visualizations are included to meet the needs of a technical audience.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be regarded as estimates.

PropertyValueData TypeSource(s)
Molecular Formula C₁₅H₁₃BrO₃-[1][2]
Molecular Weight 321.17 g/mol -[1][2]
CAS Number 6451-86-1-[1][2][3]
Melting Point 142.4-143.3 °CExperimental[2]
Boiling Point 427.5 ± 40.0 °CPredicted[2]
Density 1.421 ± 0.06 g/cm³Predicted[2]
Flash Point 212.3 °CPredicted[2]
pKa Not available-
Solubility Soluble in N,N-dimethylformamide (DMF) and ethyl acetate.Qualitative (from synthesis)[3]

Spectroscopic Data

While direct spectral outputs are not provided here, the following resources indicate the availability of various spectra for this compound.

  • ¹H NMR, ¹³C NMR, IR, Mass Spectrum: Available through ChemicalBook.[3][4]

Experimental Protocols

Synthesis of this compound[3]

This protocol details the synthesis of the title compound from 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Materials:

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Ethyl acetate

  • Aqueous ammonium chloride solution

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL of N,N-dimethylformamide (DMF) in a suitable reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Sequentially add potassium carbonate (13.1 mmol, 1.8 g) and benzyl bromide (10.4 mmol, 1.77 g) to the cooled solution.

  • Allow the reaction mixture to slowly warm to 25 °C and stir at this temperature for 5 hours.

  • Upon completion, quench the reaction by pouring the mixture into 100 mL of an aqueous ammonium chloride solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

General Protocol for Melting Point Determination

This is a generalized procedure for determining the melting point of a crystalline organic solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the tube into the sample powder.

  • Pack the sample into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube onto a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • For high accuracy, repeat the measurement with a fresh sample.

General Protocol for Qualitative Solubility Testing

This protocol provides a framework for assessing the solubility of an organic compound in various solvents.

Materials:

  • Small test tubes

  • Spatula or dropping pipette

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Place approximately 20-30 mg of the solid compound into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for this purpose.

  • Observe the mixture. If the solid has completely disappeared, the compound is considered soluble in that solvent.

  • If the solid remains, or if the solution is cloudy, the compound is considered insoluble or sparingly soluble.

  • Repeat the procedure for each solvent to be tested.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product Reactant1 2-bromo-5-hydroxy-4-methoxybenzaldehyde Reaction Mix and stir at 0-25°C for 5h under N2 atmosphere Reactant1->Reaction Reactant2 Benzyl bromide Reactant2->Reaction Base Potassium carbonate Base->Reaction Solvent DMF Solvent->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with saturated saline Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Melting_Point_Determination Melting Point Determination Workflow Start Start with a dry, powdered sample Load Load sample into capillary tube (2-3 mm height) Start->Load Pack Pack sample to the bottom of the tube Load->Pack Place Place tube in melting point apparatus Pack->Place Heat_Fast Heat rapidly to ~15-20°C below expected MP Place->Heat_Fast Heat_Slow Heat slowly (1-2°C/min) Heat_Fast->Heat_Slow Observe_Start Record temperature at first sign of melting Heat_Slow->Observe_Start Observe_End Record temperature when fully melted Observe_Start->Observe_End Result Melting Point Range Obtained Observe_End->Result

Caption: General workflow for determining the melting point of a solid organic compound.

References

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde and its Key Precursor

This technical guide provides a comprehensive overview of this compound, a significant compound in synthetic chemistry. Due to its direct synthetic relationship and the extensive research available, this guide also details its immediate precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (also known as 2-Bromoisovanillin). This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and applications of these valuable chemical intermediates.

Core Compound: this compound

CAS Number: 6451-86-1

Structure:

Chemical Structure of this compound

Physicochemical Properties

A summary of the known properties for this compound is presented below.

PropertyValue
CAS Number 6451-86-1
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Synonyms 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde, 6-Bromobenzylisovanillin
Synthesis

The primary route to this compound is through the benzylation of its precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

  • Materials: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, N,N-dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Benzyl bromide (BnBr), Ethyl acetate, Aqueous ammonium chloride solution, Anhydrous sodium sulfate.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL of N,N-dimethylformamide (DMF) in a flask and cool the solution to 0 °C.

    • Sequentially add potassium carbonate (13.1 mmol, 1.8 g) and benzyl bromide (10.4 mmol, 1.77 g) to the cooled solution.

    • Allow the reaction mixture to slowly warm to 25 °C and stir at this temperature for 5 hours.

    • Upon completion, quench the reaction by pouring the mixture into 100 mL of an aqueous ammonium chloride solution.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to yield this compound. The reported yield is approximately 98%.[1]

Applications

This compound serves as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one, a compound investigated for its potential as a collagen production promoter and MMP-1 production inhibitor, suggesting applications in anti-wrinkle agents.[1]

Key Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, is a versatile and widely studied intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][3]

CAS Number: 2973-59-3

Structure:

Chemical Structure of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Physicochemical Properties

Quantitative data for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is summarized in the table below.

PropertyValueReference
CAS Number 2973-59-3[4]
Molecular Formula C₈H₇BrO₃[2][4]
Molecular Weight 231.04 g/mol [2][4]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 98-100 °C[2]
Boiling Point 320.8°C at 760 mmHg[5]
Density 1.653 g/cm³
Solubility Soluble in DMSO and methanol
Synonyms 2-Bromoisovanillin, 6-Bromoisovanillin[2]
Synthesis

There are two primary synthetic routes for producing 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

This two-step process begins with the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde).

  • Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

    • Dissolve 3,4-dimethoxybenzaldehyde (0.602 mol) in 400 mL of glacial acetic acid.

    • Slowly add bromine (0.602 mol) dropwise at 20-30 °C.

    • Stir the reaction for 6 hours.

    • Add 200 mL of water to precipitate the product.

    • Collect the solid by suction filtration, wash with water, and dry under a vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde. The reported yield is 86.5%.[6]

  • Step 2: Selective Demethylation

    • The intermediate, 2-bromo-4,5-dimethoxybenzaldehyde, is then subjected to selective hydrolysis of the 5-position methoxy group.

    • This is achieved using concentrated sulfuric acid in the presence of a molar quantity of methionine to yield 2-Bromo-5-hydroxy-4-methoxybenzaldehyde with a reported yield of 85.0%.[7]

This method provides a more direct route to the target precursor.

  • Materials: 3-hydroxybenzaldehyde, Dichloromethane (CH₂Cl₂), Bromine (Br₂), n-heptane.

  • Procedure:

    • Suspend 3-hydroxybenzaldehyde (0.98 mol) in 2400 mL of dichloromethane in a suitable reaction vessel.

    • Heat the mixture to 35-40 °C to achieve complete dissolution.

    • Slowly add bromine (1.0 mol) dropwise, maintaining the reaction temperature between 35-38 °C.

    • After the addition is complete, stir the mixture overnight at 35 °C.

    • Cool the mixture to between -5 °C and 0 °C over 2 hours and continue stirring for an additional hour.

    • Collect the precipitated solid by filtration.

    • Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane.

    • Dry the resulting solid under a vacuum to obtain 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. The reported yield is approximately 63%.[8]

Applications in Drug Development

2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a crucial building block for several classes of therapeutic agents.

  • Bcl-XL Inhibitors: This compound serves as a precursor for the synthesis of B-cell lymphoma-extra large (Bcl-XL) inhibitors, which are investigated as potential anti-cancer therapeutics.[9] Bcl-XL is an anti-apoptotic protein often overexpressed in cancer cells. Inhibitors designed from this scaffold can disrupt the protein's function and restore the natural process of programmed cell death (apoptosis).[9]

  • Acetylcholinesterase (AChE) Inhibitors: The compound is used in the synthesis of galanthamine, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.

  • Other Therapeutic Agents: It is also a reactant in the preparation of PDE4 inhibitors and agents that inhibit prostate cancer cell growth.[8]

Visualized Workflows and Pathways

Synthesis Workflow

The logical relationship between the starting materials, the key precursor, and the final target compound is illustrated below.

G Synthesis Pathway A Veratraldehyde B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Bromination C 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Precursor, CAS: 2973-59-3) B->C Selective Demethylation E This compound (Target, CAS: 6451-86-1) C->E Benzylation D Benzyl Bromide D->E F 3-Hydroxybenzaldehyde F->C Direct Bromination

Caption: Synthesis routes to the target compound.

Bcl-XL Signaling Pathway and Inhibition

The precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, is instrumental in creating inhibitors that target the Bcl-XL anti-apoptotic pathway. The diagram below illustrates the mechanism of action for these inhibitors.

G Bcl-XL Inhibition Pathway cluster_0 Normal Cell Survival cluster_1 Therapeutic Intervention BclXL Bcl-XL (Anti-apoptotic) ProApoptotic Pro-apoptotic Proteins (e.g., Bak, Bax) BclXL->ProApoptotic Sequesters Apoptosis Apoptosis (Programmed Cell Death) ProApoptotic->Apoptosis Blocked Inhibitor Bcl-XL Inhibitor (Derived from Precursor) BclXL_Inhibited Bcl-XL Inhibitor->BclXL_Inhibited Binds & Inhibits ProApोटic_Free ProApोटic_Free ProApoptotic_Free Free Pro-apoptotic Proteins ProApoptotic_Free->Apoptosis Induces

Caption: Mechanism of Bcl-XL inhibitors.

References

Spectroscopic Profile of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the organic compound 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, comprehensive, standardized experimental protocols for obtaining such spectra are detailed for practical application in a laboratory setting.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the compound's structure and the known spectroscopic behavior of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3Singlet1HAldehyde proton (-CHO)
~7.5Singlet1HAromatic proton (H-6)
~7.4-7.2Multiplet5HPhenyl protons of benzyl group
~7.0Singlet1HAromatic proton (H-3)
~5.2Singlet2HMethylene protons (-OCH₂Ph)
~3.9Singlet3HMethoxy protons (-OCH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbon (-CHO)
~158Aromatic carbon (C-4)
~150Aromatic carbon (C-5)
~136Aromatic carbon (ipso-C of benzyl)
~130Aromatic carbon (C-6)
~128.7Aromatic carbons (ortho-C of benzyl)
~128.5Aromatic carbons (para-C of benzyl)
~127.5Aromatic carbons (meta-C of benzyl)
~115Aromatic carbon (C-2)
~112Aromatic carbon (C-1)
~110Aromatic carbon (C-3)
~71Methylene carbon (-OCH₂Ph)
~56Methoxy carbon (-OCH₃)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950, ~2850MediumAliphatic C-H stretch (methoxy, methylene)
~2820, ~2720Medium, WeakAldehyde C-H stretch (Fermi doublet)
~1685StrongAldehyde C=O stretch
~1600, ~1500Medium-StrongAromatic C=C stretch
~1270StrongAryl-O-C stretch (ether)
~1100MediumC-O stretch (methoxy)
~750, ~700StrongC-H out-of-plane bend (monosubstituted benzyl)
~650MediumC-Br stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
322/320High[M]⁺˙ (Molecular ion pair due to ⁸¹Br/⁷⁹Br)
321/319Medium[M-H]⁺
293/291Medium[M-CHO]⁺
241Medium[M-Br]⁺
91Very High[C₇H₇]⁺ (Tropylium ion, base peak)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector, typically around 4-5 cm.

Data Acquisition (¹H NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Acquire the free induction decay (FID) and process the data using a Fourier transform.

  • Phase the resulting spectrum and integrate the signals.

Data Acquisition (¹³C NMR):

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard broadband proton-decoupled pulse sequence.

  • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.[1]

  • Further dilute this stock solution to the working concentration required by the instrument, typically in the low µg/mL to ng/mL range.[1]

  • If necessary, filter the solution to remove any particulate matter.[1]

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Inject the sample solution into the gas chromatograph, which separates the compound from any impurities.

  • The compound elutes from the GC column and enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[2]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[2]

  • The detector records the abundance of each ion, generating the mass spectrum.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of an organic compound.

Spectral_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (e.g., GC-MS) Prep_MS->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

A Comprehensive Technical Guide to 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Commercial Availability, and Applications of a Key Urolithin Precursor

This technical guide provides a detailed overview of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a crucial chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability, physicochemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of bioactive compounds, particularly urolithin derivatives with applications in cosmetics and potentially broader therapeutic areas.

Commercial Availability

This compound, identified by the CAS number 6451-86-1 , is commercially available from various chemical suppliers. It is typically offered in research quantities with purities of 97% or higher.[1][2][3] Key suppliers include 3B Scientific Corporation, Combi-Blocks, and Xiamen Equation Chemical Co., Ltd., among others. This ready availability makes it an accessible starting material for a range of synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 6451-86-1[1][2]
Molecular Formula C₁₅H₁₃BrO₃[2]
Molecular Weight 321.17 g/mol [2]
Appearance White to off-white solid[4]
Melting Point 142.4-143.3 °C[5]
Boiling Point (Predicted) 427.5 ± 40.0 °C[5]
Density (Predicted) 1.421 ± 0.06 g/cm³[5]
Purity ≥ 97%[1][2][3]

Synthesis and Experimental Protocols

This compound is synthesized from its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde. The following is a detailed experimental protocol for its preparation.

Synthesis of this compound

Materials:

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide (BnBr)

  • Ethyl acetate

  • Aqueous ammonium chloride solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL (0.1 M) of N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add potassium carbonate (13.1 mmol, 1.8 g) and benzyl bromide (10.4 mmol, 1.77 g) to the reaction mixture.

  • Allow the reaction mixture to slowly warm to 25 °C and stir at this temperature for 5 hours.

  • Upon completion of the reaction, quench it by pouring the mixture into 100 mL of aqueous ammonium chloride solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

A typical yield for this reaction is approximately 98%.

SynthesisWorkflow Precursor 2-bromo-5-hydroxy- 4-methoxybenzaldehyde Reaction Stir at 25°C for 5 hours Precursor->Reaction Reagents K₂CO₃, Benzyl Bromide in DMF Reagents->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde Purification->Product

Synthesis Workflow

Applications in Research and Drug Development

The primary application of this compound in the current scientific literature is as a key intermediate in the synthesis of bioactive molecules, most notably urolithin derivatives.

Precursor to a Bioactive Urolithin Derivative

This benzaldehyde is a direct precursor to 3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one , a urolithin derivative.[4] This compound has garnered interest for its potential applications in the cosmetic and pharmaceutical industries. It is reported to act as a collagen production promoter, an inhibitor of matrix metalloproteinase-1 (MMP-1), and an elastase activity inhibitor, making it a valuable ingredient in anti-wrinkle agents.[4]

The synthesis of this urolithin derivative from this compound involves a multi-step process, which is a key area of investigation for researchers in medicinal chemistry and natural product synthesis.

Hypothesized Signaling Pathway of the Urolithin Derivative

While a specific signaling pathway for 3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one is not yet fully elucidated, the known biological activities of urolithins in skin health provide a basis for a hypothesized mechanism of action. Urolithins, as a class, are known to exert their anti-aging effects through the modulation of key signaling pathways involved in inflammation and extracellular matrix degradation.[6][7]

Urolithin A, a well-studied analog, has been shown to increase the expression of type I collagen and decrease the expression of MMP-1.[8] The inhibition of MMPs is often linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are activated by various stressors like UV radiation and oxidative stress, leading to skin aging.[9] Furthermore, the PI3K/Akt signaling pathway is also implicated in the regulation of cellular processes relevant to skin health.[10]

Based on this, a logical signaling pathway for the urolithin derivative synthesized from this compound can be proposed.

SignalingPathway cluster_inhibition Inhibitory Pathways cluster_stimulation Stimulatory Pathway Urolithin 3,8-Dihydroxy-9-methoxy- 6H-dibenzo[b,d]pyran-6-one MAPK MAPK Pathway Urolithin->MAPK inhibits NFkB NF-κB Pathway Urolithin->NFkB inhibits Elastase Elastase Activity Urolithin->Elastase inhibits CollagenSynth Collagen Synthesis Urolithin->CollagenSynth promotes MMP1 MMP-1 Production MAPK->MMP1 NFkB->MMP1 Extracellular Matrix Degradation Extracellular Matrix Degradation MMP1->Extracellular Matrix Degradation Wrinkle Formation Wrinkle Formation MMP1->Wrinkle Formation Elastin Degradation Elastin Degradation Elastase->Elastin Degradation Loss of Skin Elasticity Loss of Skin Elasticity Elastase->Loss of Skin Elasticity Improved Skin Structure Improved Skin Structure CollagenSynth->Improved Skin Structure Reduced Wrinkles Reduced Wrinkles CollagenSynth->Reduced Wrinkles

Hypothesized Signaling Pathway

Conclusion

This compound is a readily available and valuable chemical intermediate with significant potential for researchers in drug discovery and development. Its primary role as a precursor to a bioactive urolithin derivative with demonstrated anti-aging properties highlights its importance. The detailed synthesis protocol and understanding of the potential signaling pathways of its derivatives provided in this guide offer a solid foundation for further investigation and application of this compound in the development of novel therapeutics and cosmeceuticals.

References

An In-depth Technical Guide to the Known Reactions of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical reactions involving 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a key intermediate in the synthesis of various bioactive compounds, particularly urolithin derivatives. This document details synthetic routes, experimental protocols, and quantitative data for core reactions, including its synthesis, palladium-catalyzed cross-coupling reactions, and transformations of the aldehyde functional group.

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde. This reaction protects the phenolic hydroxyl group, rendering the molecule suitable for subsequent transformations where the hydroxyl group might interfere.

Experimental Protocol: Benzylation

A solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde in a suitable solvent, such as N,N-dimethylformamide (DMF), is treated with a base, typically potassium carbonate, to deprotonate the hydroxyl group. Benzyl bromide is then added to the reaction mixture, leading to the formation of the benzyl ether via a Williamson ether synthesis mechanism.

General Procedure: To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, potassium carbonate (1.5-2.0 eq) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.1-1.2 eq) is then added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically an arylboronic acid. This reaction is widely used for the synthesis of biaryl compounds.

General Protocol: A mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is worked up by extraction and the product is purified by chromatography.[1][2]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.

General Protocol: this compound (1.0 eq) is reacted with an alkene (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically heated to ensure completion. Work-up involves filtration of the catalyst, extraction, and purification of the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynes.

General Protocol: The reaction is carried out by treating this compound (1.0 eq) with a terminal alkyne (1.2-2.0 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is usually run at room temperature or with gentle heating under an inert atmosphere.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[5]

General Protocol: A mixture of this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, K₃PO₄) is heated in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere.[6][7][8]

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Product Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene/Water, Dioxane/WaterBiaryl
Heck-Mizoroki AlkenePd(OAc)₂ / Phosphine ligandEt₃N, K₂CO₃DMF, AcetonitrileSubstituted Alkene
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEAAmine or THFAryl Alkyne
Buchwald-Hartwig Amine (1° or 2°)Pd₂(dba)₃ / Phosphine ligandNaOtBu, K₃PO₄Toluene, DioxaneAryl Amine

Reactions of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle for various chemical transformations.

Wittig Reaction

The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for the stereoselective synthesis of alkenes.[9][10][11]

General Protocol: A phosphonium salt is deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the ylide in situ. This compound (1.0 eq), dissolved in an anhydrous solvent like THF or ether, is then added to the ylide solution, typically at low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated by extraction and purified by chromatography.

Reduction to an Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol using a variety of reducing agents.

General Protocol: Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation. To a solution of this compound (1.0 eq) in an alcoholic solvent like methanol or ethanol, NaBH₄ (1.0-1.5 eq) is added portion-wise at 0 °C. The reaction is typically rapid and can be monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction.[12]

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

General Protocol: A common method involves the use of potassium permanganate (KMnO₄) under basic conditions or Jones reagent (CrO₃ in sulfuric acid and acetone). For instance, the aldehyde is dissolved in a suitable solvent and treated with the oxidizing agent. The reaction conditions (temperature, time) are dependent on the chosen reagent. Work-up typically involves quenching the excess oxidant and extracting the carboxylic acid product.

Table 2: Summary of Aldehyde Transformations

ReactionReagentProduct Functional Group
Wittig Reaction Phosphorus Ylide (R-CH=PPh₃)Alkene
Reduction Sodium Borohydride (NaBH₄)Primary Alcohol
Oxidation Potassium Permanganate (KMnO₄)Carboxylic Acid

Application in the Synthesis of Urolithins

A potential synthetic approach could involve a Suzuki or similar coupling to introduce a suitably substituted aryl group at the 2-position, followed by an intramolecular reaction (e.g., lactonization) to form the dibenzopyranone core. The final step would involve the removal of the benzyl protecting group to yield the dihydroxy product.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Synthesis of Starting Material 2-bromo-5-hydroxy-4-methoxybenzaldehyde 2-bromo-5-hydroxy-4-methoxybenzaldehyde This compound This compound 2-bromo-5-hydroxy-4-methoxybenzaldehyde->this compound K2CO3, DMF Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound

Synthesis of the title compound.

Cross_Coupling_Reactions Start This compound Arylboronic_Acid ArB(OH)2 Biaryl_Product Biaryl Derivative Start->Biaryl_Product Alkene Alkene Alkene_Product Alkene Derivative Start->Alkene_Product Alkyne Terminal Alkyne Alkyne_Product Alkyne Derivative Start->Alkyne_Product Arylboronic_Acid->Biaryl_Product Pd catalyst, Base Alkene->Alkene_Product Pd catalyst, Base Alkyne->Alkyne_Product Pd/Cu catalyst, Base

Overview of Cross-Coupling Reactions.

Aldehyde_Reactions Start This compound Ylide Phosphorus Ylide Alkene_Product Alkene Start->Alkene_Product Reducing_Agent NaBH4 Alcohol_Product Primary Alcohol Start->Alcohol_Product Oxidizing_Agent KMnO4 Acid_Product Carboxylic Acid Start->Acid_Product Ylide->Alkene_Product Reducing_Agent->Alcohol_Product Oxidizing_Agent->Acid_Product

Transformations of the Aldehyde Group.

References

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde as a versatile building block in organic synthesis. This document provides detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows to support researchers in the fields of medicinal chemistry and drug development.

Chemical Properties and Spectroscopic Data

This compound is a substituted aromatic aldehyde with the molecular formula C₁₅H₁₃BrO₃. Its structure, featuring a bromine atom, a methoxy group, and a benzyloxy group on the benzaldehyde core, makes it a valuable intermediate for the synthesis of complex organic molecules.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
CAS Number 6451-86-1
Appearance White to off-white crystalline powder

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Available spectral data confirms the presence of aromatic, methoxy, benzylic, and aldehyde protons.
¹³C NMR Spectral data is available for detailed structural elucidation.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight can be observed.
Infrared (IR) Characteristic peaks for the aldehyde carbonyl group, aromatic C-H, and C-O ether linkages are present.

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Synthesis precursor 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde product 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde precursor->product Benzylation reagents Benzyl bromide, Potassium carbonate solvent DMF

Synthesis of the target compound.

Experimental Protocol: Benzylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde[1]

Materials:

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol)

  • N,N-dimethylformamide (DMF) (87 mL, 0.1 M)

  • Potassium carbonate (13.1 mmol, 1.8 g)

  • Benzyl bromide (10.4 mmol, 1.77 g)

  • Ethyl acetate

  • Aqueous ammonium chloride solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde in DMF and cool the solution to 0 °C.

  • Add potassium carbonate and benzyl bromide sequentially to the cooled solution.

  • Slowly warm the reaction mixture to 25 °C and stir for 5 hours.

  • Upon completion, pour the reaction mixture into 100 mL of aqueous ammonium chloride solution to quench the reaction.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data:

  • Yield: 98% (2.73 g, 8.53 mmol)[1]

Applications as a Building Block in Organic Synthesis

The strategic placement of the bromo, methoxy, and benzyloxy groups on the benzaldehyde ring allows for a variety of subsequent chemical transformations, making this compound a key intermediate in the synthesis of diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This reaction is fundamental for constructing biaryl structures, which are prevalent in many biologically active compounds.

Suzuki_Workflow start 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction product 2-Aryl-4-methoxy- 5-(benzyloxy)benzaldehyde reaction->product

Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data:

  • Yields for Suzuki-Miyaura reactions are highly dependent on the specific substrates and reaction conditions but can often be in the range of good to excellent (70-95%).

Pictet-Spengler Reaction

The aldehyde functionality of this compound can participate in Pictet-Spengler reactions with β-arylethylamines, such as tryptamine or dopamine derivatives, to construct tetrahydro-β-carboline or tetrahydroisoquinoline skeletons. These heterocyclic motifs are core structures in many alkaloids and pharmacologically active compounds.

Pictet_Spengler_Workflow start 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde reaction Pictet-Spengler Reaction start->reaction amine β-Arylethylamine (e.g., Tryptamine) amine->reaction acid Acid Catalyst (e.g., TFA) acid->reaction solvent Solvent (e.g., CH₂Cl₂) solvent->reaction product Tetrahydro-β-carboline or Tetrahydroisoquinoline Derivative reaction->product

Pictet-Spengler reaction workflow.

The following is a general procedure for an acid-catalyzed Pictet-Spengler reaction.

Materials:

  • This compound (1.0 equiv)

  • β-Arylethylamine (e.g., tryptamine, 1.0 equiv)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA))

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent under an inert atmosphere.

  • Add the acid catalyst to the solution.

  • Add a solution of this compound in the same solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data:

  • Yields for Pictet-Spengler reactions can vary widely depending on the substrates and conditions, but good yields are often achievable.

Application in the Synthesis of Bioactive Molecules

Precursor to Galanthamine Analogs

The precursor to the title compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is a known intermediate in the synthesis of galanthamine, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[2] By inhibiting AChE, galanthamine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds to Galanthamine Galanthamine (AChE Inhibitor) Galanthamine->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal

Acetylcholinesterase inhibition pathway.

Synthesis of Urolithin Derivatives

This compound is a potential starting material for the synthesis of urolithin derivatives. Urolithins are metabolites produced by gut bacteria from dietary polyphenols and have been associated with various health benefits, including antioxidant and anti-inflammatory activities.[1][3][4] The synthesis of urolithin scaffolds often involves the construction of a dibenzo[b,d]pyran-6-one core, a transformation for which the title compound is well-suited.

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its strategic substitution pattern allows for its participation in a range of important synthetic transformations, including Suzuki-Miyaura cross-coupling and Pictet-Spengler reactions. These reactions pave the way for the synthesis of complex molecular architectures found in numerous biologically active compounds, such as alkaloids and urolithin derivatives. The detailed protocols and data presented in this guide are intended to facilitate the use of this valuable intermediate in drug discovery and development programs.

References

An In-depth Technical Guide on 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a key intermediate in the synthesis of various organic compounds, including biologically active molecules. This document details its discovery and historical development, provides in-depth experimental protocols for its synthesis, presents its physicochemical and spectral data in a structured format, and explores its applications, particularly in the synthesis of urolithin derivatives with potential therapeutic properties. A key focus is placed on the practical utility of this compound for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, with the CAS number 6451-86-1, is a substituted benzaldehyde that has gained importance as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group, a bromine atom, and methoxy and benzyloxy functionalities, allows for a wide range of chemical transformations. This guide aims to be a core resource for professionals in the fields of chemical research and drug development, providing detailed information on the synthesis and properties of this compound.

Discovery and History

The precise first synthesis of this compound is not extensively documented in readily available historical literature, suggesting it was likely first prepared as an intermediate in a larger synthetic sequence rather than being the primary focus of an initial discovery paper. Its development is intrinsically linked to the chemical exploration of substituted benzaldehydes derived from readily available natural products like vanillin and isovanillin.

The synthetic pathway to this compound logically follows from the manipulation of these precursors. The initial step typically involves the bromination of a suitably protected hydroxybenzaldehyde derivative. The history of brominating aromatic aldehydes is a well-established area of organic chemistry. For instance, the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde), a derivative of vanillin, to yield 2-bromo-4,5-dimethoxybenzaldehyde has been reported in various contexts.[1] Similarly, the synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde from isovanillin is a known transformation.[2]

The final step in the synthesis of the target compound, the benzylation of the hydroxyl group of 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is a standard Williamson ether synthesis. Given the routine nature of these reactions, the initial preparation of this compound likely occurred as a necessary step in the synthesis of more complex target molecules, and its characterization may be found within the experimental sections of papers focused on those larger molecules.

Physicochemical and Spectral Data

A summary of the available quantitative data for this compound is presented below. It is important to note that some of the listed physical properties are predicted values and should be confirmed by experimental data where critical.

PropertyValueReference
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
CAS Number 6451-86-1
Melting Point 142.4-143.3 °C (from hexane/ethyl acetate) (Predicted)[3]
Boiling Point 427.5 ± 40.0 °C (Predicted)[3]
Density 1.421 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 212.3 °C (Predicted)[3]
Refractive Index 1.611 (Predicted)[3]

Spectral Data:

Experimental Protocols

The primary route for the synthesis of this compound is through the benzylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde. The precursor itself can be synthesized from isovanillin.

Synthesis of the Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

A common method for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde involves the bromination of isovanillin.[2]

Experimental Protocol:

  • Dissolve isovanillin in a suitable solvent such as acetic acid.

  • Add anhydrous sodium acetate and a catalytic amount of iron filings.

  • Slowly add bromine to the reaction mixture, maintaining the temperature.

  • After the reaction is complete, precipitate the product by adding ice-water.

  • Collect the solid by filtration and recrystallize from ethanol to obtain pure 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Synthesis of this compound

This synthesis follows a standard Williamson ether synthesis protocol.[8]

Experimental Protocol:

  • Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL (0.1 M) of N,N-dimethylformamide (DMF) in a suitable reaction flask.

  • Cool the solution to 0 °C using an ice bath.

  • Sequentially add potassium carbonate (13.1 mmol, 1.8 g) and benzyl bromide (10.4 mmol, 1.77 g) to the cooled solution.

  • Slowly warm the reaction mixture to 25 °C and stir at this temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of aqueous ammonium chloride solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-bromo-4-methoxy-5-benzyloxybenzaldehyde. A reported yield for this reaction is 98%.[8]

Synthetic Pathways and Logical Relationships

The synthesis of this compound and its precursor can be visualized as a multi-step process starting from isovanillin.

Synthesis_Workflow isovanillin Isovanillin bromination Bromination (Br₂, Fe, Acetic Acid) isovanillin->bromination precursor 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde bromination->precursor benzylation Benzylation (Benzyl bromide, K₂CO₃, DMF) precursor->benzylation product 2-Bromo-4-methoxy-5- (benzyloxy)benzaldehyde benzylation->product

Synthesis workflow for this compound.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a crucial intermediate in the synthesis of more complex molecules, notably derivatives of urolithin. Urolithins are metabolites produced by the gut microbiota from dietary ellagitannins and have garnered significant interest for their potential health benefits.

One notable application is in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one, a urolithin derivative that has been investigated for its use in anti-wrinkle agents. This compound is reported to act as a collagen production promoter and an inhibitor of matrix metalloproteinase-1 (MMP-1) and elastase activity.

The potential mechanism of action for such urolithin derivatives involves the modulation of key signaling pathways related to skin aging. For instance, the promotion of collagen synthesis is often linked to the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Conversely, the inhibition of MMP-1 production can be mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often activated by inflammatory stimuli and oxidative stress.

Signaling_Pathway cluster_collagen Collagen Synthesis Regulation cluster_mmp MMP-1 Production Regulation TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R Smad Smad Complex TGFb_R->Smad Collagen_Gene Collagen Gene Transcription Smad->Collagen_Gene Collagen Increased Collagen Production Collagen_Gene->Collagen Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, ROS) MAPK MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK AP1 AP-1 MAPK->AP1 MMP1_Gene MMP-1 Gene Transcription AP1->MMP1_Gene MMP1 Increased MMP-1 Production MMP1_Gene->MMP1 Urolithin Urolithin Derivative (from 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde) Urolithin->Smad Promotes Urolithin->MAPK Inhibits

Potential signaling pathways modulated by urolithin derivatives.

Conclusion

This compound is a valuable synthetic intermediate with a straightforward and high-yielding synthetic protocol. While its own discovery is not a landmark event, its utility in the construction of biologically significant molecules, such as urolithin derivatives with anti-aging properties, underscores its importance in modern medicinal chemistry and drug development. This guide provides the essential technical information for researchers to effectively synthesize and utilize this compound in their research endeavors. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Solubility of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, an important intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on the compound's structural features and general principles of organic chemistry. Furthermore, it furnishes detailed experimental protocols for researchers to determine the solubility of this compound in various solvents.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for predicting its solubility.

PropertyValue
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Appearance Expected to be a solid at room temperature, similar to related compounds.
Polarity The molecule possesses both polar (aldehyde, ether) and non-polar (benzene rings, bromo group) functionalities, suggesting it is a moderately polar compound.

Predicted Solubility in Common Solvents

SolventPredicted SolubilityRationale
Water InsolubleThe large non-polar surface area of the molecule, due to the two benzene rings, will likely make it insoluble in a highly polar solvent like water. Aldehydes with long carbon chains generally have low water solubility.[1][2][3][4][5]
Methanol, Ethanol Sparingly to Moderately SolubleThe polar hydroxyl group of these alcohols can interact with the polar groups of the aldehyde, but the large non-polar part of the molecule will limit high solubility.
Acetone SolubleAcetone is a polar aprotic solvent that is a good solvent for many organic compounds, including aldehydes and ketones.[2][4][5]
Ethyl Acetate SolubleThe synthesis of this compound involves extraction with ethyl acetate, indicating good solubility in this solvent.[6]
Dichloromethane (DCM) SolubleHalogenated solvents like DCM are generally good solvents for a wide range of organic compounds, including those with aromatic rings. A related compound, 2-Bromo-5-hydroxybenzaldehyde, is soluble in dichloromethane.[7]
Chloroform SolubleSimilar to DCM, chloroform is a good solvent for many organic compounds. 2-Bromo-5-hydroxybenzaldehyde is soluble in chloroform.[7]
Tetrahydrofuran (THF) SolubleTHF is a polar aprotic solvent with good solvating properties for a wide range of organic molecules. A similar synthesis process uses THF to dissolve a related bromo-dimethoxy benzaldehyde.[8]
N,N-Dimethylformamide (DMF) SolubleThe synthesis of this compound is carried out in DMF, indicating that the starting material, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, and likely the product, are soluble in it.[6]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. A similar compound, 4-Bromo-2-hydroxybenzaldehyde, has a high solubility in DMSO.[9]
Hexane, Heptane Sparingly Soluble to InsolubleThese are non-polar solvents and are unlikely to be good solvents for this moderately polar molecule. They are often used in combination with more polar solvents like ethyl acetate for chromatography.
Toluene Moderately SolubleToluene is a non-polar aromatic solvent that may show some ability to dissolve the compound due to the presence of benzene rings in the solute.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., as listed in the table above)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

    • Carefully withdraw a sample from the clear supernatant using a micropipette.

    • Immediately filter the sample using a syringe filter to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

  • Concentration Analysis (using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solute Add Excess Solute to Vial start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent equilibrate Agitate at Constant Temperature add_solvent->equilibrate check_equilibrium Equilibrium Reached? equilibrate->check_equilibrium check_equilibrium->equilibrate No settle Allow Solid to Settle check_equilibrium->settle Yes filter_sample Filter Supernatant settle->filter_sample analyze Analyze Concentration (HPLC/UV-Vis) filter_sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of an organic compound.

This guide provides a framework for understanding and determining the solubility of this compound. For precise quantitative data, experimental determination following the outlined protocol is essential.

References

A Theoretical and Computational Examination of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is a substituted aromatic aldehyde with potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] This technical guide provides a comprehensive overview of its structural, electronic, and spectroscopic properties through a combination of available data and comparative theoretical analysis. Due to the absence of specific published computational studies on this molecule, this paper establishes a robust theoretical framework by leveraging methodologies and data from closely related brominated benzaldehyde derivatives. This guide outlines detailed experimental protocols for its synthesis and characterization and employs computational modeling to predict its key physicochemical parameters. All theoretical data is presented in a comparative format to provide context and a reliable basis for future research.

Introduction

This compound, with the CAS number 6451-86-1, is an organic compound featuring a benzaldehyde core substituted with bromo, methoxy, and benzyloxy groups.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. The presence of the aldehyde group allows for a variety of transformations such as oxidations, reductions, and condensations, while the ether linkages and the bromine atom offer sites for further functionalization.[2] Understanding the molecule's geometric and electronic structure is crucial for predicting its reactivity, stability, and potential biological interactions.

This guide utilizes Density Functional Theory (DFT) as the basis for its computational analysis, a method widely employed for studying similar brominated aromatic compounds.[3] The presented data, while inferred from analogous molecules, provides valuable insights for researchers working on the design and synthesis of novel therapeutic agents or specialty chemicals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 6451-86-1[1]
Molecular Formula C₁₅H₁₃BrO₃[4]
Molecular Weight 321.17 g/mol [4]
Melting Point 142.4-143.3 °C[4]
Boiling Point 427.5 ± 40.0 °C (Predicted)[4]
Density 1.421 ± 0.06 g/cm³ (Predicted)[4]
LogP 3.84920 (Predicted)[4]

Theoretical and Computational Framework

While direct computational studies on this compound are not available in the current literature, a robust computational protocol can be established based on extensive research on analogous compounds such as 5-bromo-2,3-dimethoxybenzaldehyde and 5-Bromo-2-Hydroxybenzaldehyde.[2][3]

The logical workflow for a comprehensive computational analysis of the title compound is outlined below. This process involves geometry optimization, frequency analysis to confirm stability, and the calculation of various electronic properties.

G start Initial Structure Generation (e.g., from 2D sketch) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy State) opt->freq stability_check Imaginary Frequencies? freq->stability_check stability_check->opt Yes, re-optimize electronic Electronic Property Analysis (HOMO, LUMO, MEP) stability_check->electronic No spectral Theoretical Spectra Prediction (IR, Raman, UV-Vis) stability_check->spectral No end Data Compilation & Analysis electronic->end spectral->end

Caption: Proposed workflow for DFT analysis of the title compound.

The geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound can be predicted with high accuracy using DFT calculations. The following tables present expected values based on the analysis of similar structures reported in the literature.[3] The numbering scheme used is defined in the molecular structure diagram below.

Caption: Atom numbering scheme for theoretical data tables.

Table 1: Predicted Bond Lengths (Å)

Bond Predicted Length (Å) Analogous Compound Data (Å)[3]
C2-Br7 1.895 1.890 - 1.910
C1-C8 (Aldehyde) 1.485 1.475 - 1.495
C8=O9 1.215 1.210 - 1.220
C4-O11 (Methoxy) 1.360 1.355 - 1.365
O11-C12 1.425 1.420 - 1.430
C5-O16 (Benzyloxy) 1.370 1.365 - 1.375
O16-C17 1.435 1.430 - 1.440

| Aromatic C-C | 1.385 - 1.410 | 1.380 - 1.415 |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

Angle Predicted Value (°) Analogous Compound Data (°)[3]
C1-C2-Br7 119.5 119.0 - 120.0
C3-C2-Br7 120.5 120.0 - 121.0
C1-C8-O9 124.0 123.5 - 124.5
C4-O11-C12 117.5 117.0 - 118.0
C5-O16-C17 118.0 117.5 - 118.5
Dihedral Angle
C2-C1-C8-O9 ~180.0 ~180.0 (planar)

| C6-C5-O16-C17 | Variable | Variable |

Frontier Molecular Orbitals (HOMO and LUMO) are fundamental to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is predictive of sites for electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties (eV)

Property Predicted Value (eV) Analogous Compound Data (eV)[3]
HOMO Energy -6.5 to -6.8 -6.78
LUMO Energy -2.0 to -2.3 -2.21
HOMO-LUMO Gap (ΔE) 4.2 to 4.8 4.57
Ionization Potential (I) 6.5 to 6.8 6.78

| Electron Affinity (A) | 2.0 to 2.3 | 2.21 |

The MEP map is expected to show a negative potential (red/yellow) around the carbonyl oxygen (O9) and the ether oxygens (O11, O16), indicating susceptibility to electrophilic attack. Positive potential (blue) is anticipated around the aldehyde hydrogen (H10) and the aromatic protons.

Experimental Protocols

A plausible synthesis route involves the bromination of a substituted benzaldehyde precursor, followed by benzylation. A general procedure adapted from the synthesis of similar compounds is as follows:[5]

  • Starting Material: A suitable precursor such as 4-methoxy-5-hydroxybenzaldehyde.

  • Bromination: Dissolve the precursor in a suitable solvent (e.g., glacial acetic acid). Add a brominating agent (e.g., N-Bromosuccinimide or Bromine in acetic acid) dropwise at a controlled temperature (0-10 °C).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the intermediate, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, by column chromatography or recrystallization.

  • Benzylation: Dissolve the purified intermediate in a polar aprotic solvent (e.g., DMF or acetone). Add a base (e.g., K₂CO₃) and benzyl bromide. Heat the mixture (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).

  • Final Isolation: After cooling, pour the reaction mixture into water and extract the final product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product, this compound, by column chromatography or recrystallization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals include a singlet for the aldehyde proton (~9.8-10.2 ppm), singlets for the methoxy protons (~3.9 ppm) and benzyloxy methylene protons (~5.1 ppm), and distinct signals for the aromatic protons in their respective regions.

    • ¹³C NMR: Use a more concentrated sample (~20-30 mg) in the same solvent. Record the spectrum with proton decoupling. Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the methoxy and benzyloxy groups (~56 ppm and ~71 ppm, respectively).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film on a salt plate. Record the spectrum over the range of 4000-400 cm⁻¹. Key expected vibrational bands include: C=O stretch (aldehyde) around 1680-1700 cm⁻¹, C-O-C stretches (ethers) around 1200-1270 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and a C-Br stretch in the fingerprint region (~500-650 cm⁻¹).

  • Mass Spectrometry (MS):

    • Analyze the sample using an ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 321.17. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2 peaks of similar intensity).

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. By integrating known physicochemical data with a robust, comparative theoretical framework based on DFT calculations of analogous structures, we have presented a detailed prediction of its geometric, electronic, and spectroscopic properties. The outlined experimental protocols for synthesis and characterization serve as a practical starting point for laboratory work. This document aims to facilitate further research and application of this versatile synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde. This versatile reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are prevalent in medicinal chemistry and materials science.[1][2][3] The protocol provided is a robust starting point and may be optimized for specific substrates and scales.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate.[1][4][5] The catalytic cycle is generally understood to involve three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][6]

  • Transmetalation: The organoboron reagent is activated by a base to form a boronate species, which then transfers its organic group to the palladium complex.[4][6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]

The presence of the aldehyde, methoxy, and benzyloxy groups on the aromatic ring of the starting material can influence the electronic properties and reactivity of the molecule, making careful selection of reaction conditions important for achieving high yields.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:
  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1–1.5 equivalents)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand; 1-5 mol%)[1]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)[1]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[1][4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1][2]

  • Inert Atmosphere: Seal the flask with a rubber septum or a Teflon screw cap, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][8]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[1][2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][8]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from 1 to 24 hours.[1][2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]

Data Presentation: Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions of various aryl bromides, which can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[2]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90-100Moderate to Good[2]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[2][8]
Pd(dppf)Cl₂ (3)---K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-100Good[1]

Visualizations

Suzuki Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition pd_trans R-Pd(II)(R')L_n pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination dummy3 pd_trans->dummy3  R-R' aryl_halide R-X (Aryl Halide) boronic_acid R'-B(OH)₂ (Boronic Acid) base Base product R-R' (Product) dummy1 dummy1->pd0  R-X dummy2 dummy2->pd_complex  R'-B(OH)₃⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing the Suzuki coupling experiment.

Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Solvent) inert->solvent reaction 4. Heating & Stirring (80-110 °C) solvent->reaction monitoring 5. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Extraction & Washing) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, and a protected hydroxyl group (benzyloxy), makes it a valuable building block in medicinal chemistry. The benzyloxy group often acts as a protecting group for the corresponding phenol, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, allowing for selective reactions at other positions of the molecule before its removal to yield the final active compound.

This document provides a detailed overview of the applications of this scaffold in the development of novel therapeutics, with a focus on its role in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive compounds.

Application Notes

The primary application of this compound and its deprotected analogue, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, in medicinal chemistry is as a precursor to potent enzyme inhibitors and other therapeutic agents. The presence of the bromine atom and the aldehyde functionality allows for extensive chemical modifications to explore structure-activity relationships (SAR).

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It is responsible for the hydrolysis of cAMP, and its inhibition leads to increased intracellular cAMP levels. This, in turn, suppresses inflammatory responses, making PDE4 a prime target for the treatment of inflammatory diseases such as atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).

The 2-bromo-4-methoxy-5-hydroxybenzaldehyde scaffold is a cornerstone in the synthesis of a novel class of benzoxaborole-based PDE4 inhibitors. A prominent example is Crisaborole, an FDA-approved topical treatment for atopic dermatitis. While the direct precursor to Crisaborole is 2-bromo-5-hydroxybenzaldehyde, the strategic use of a protecting group like benzyl on the hydroxyl function, yielding this compound, can be crucial in multi-step syntheses to avoid unwanted side reactions.

Intermediate in the Synthesis of Acetylcholinesterase (AChE) Inhibitors

The related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is a documented synthetic intermediate in the preparation of galanthamine.[1] Galanthamine is an acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1] The synthetic utility of the brominated benzaldehyde core highlights its importance in constructing complex molecular architectures for neurodegenerative disease therapies.

Precursor for Novel Bioactive Molecules

Derivatives of bromophenols have shown potential as antioxidant and anticancer agents.[2] The this compound structure provides a template for the synthesis of new chemical entities that can be screened for a variety of biological activities. The aldehyde can be converted into other functional groups, and the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a key PDE4 inhibitor synthesized from a related benzaldehyde precursor.

CompoundTargetIC50 (µM)Cell LineActivityReference
CrisaborolePDE40.05--[3]
Benzyloxybenzaldehyde DerivativesALDH1A30.23 - 1.29--[4]
2-(Benzyloxy)benzaldehyde Derivatives--HL-60Significant activity at 1-10 µM[4]

Key Signaling Pathway: PDE4 Inhibition

The inhibition of PDE4 is a key mechanism of action for compounds derived from this chemical scaffold. The following diagram illustrates the PDE4 signaling pathway and the effect of its inhibition.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Inhibitor PDE4 Inhibitor (e.g., Crisaborole) Inhibitor->PDE4 Inhibits Gene Modulation of Gene Expression pCREB->Gene Regulates Cytokines ↓ Pro-inflammatory Cytokines Gene->Cytokines

Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols

The following protocols are based on the synthesis of related compounds and represent typical procedures that would involve this compound or its deprotected form.

Protocol 1: Synthesis of 4-(4-Bromo-3-formyl-5-methoxyphenoxy)benzonitrile (A PDE4 Inhibitor Intermediate)

This protocol describes a nucleophilic aromatic substitution reaction, a common step in the synthesis of PDE4 inhibitors. The hydroxyl group of 2-bromo-5-hydroxy-4-methoxybenzaldehyde is the nucleophile.

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • 4-Fluorobenzonitrile

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1 equivalent) and 4-fluorobenzonitrile (5 equivalents) in a mixture of DMF and toluene.

  • Add potassium carbonate (3 equivalents) to the solution.

  • Heat the reaction mixture to 115 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter to remove insoluble materials.

  • Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure.

  • To the residue, add ethyl acetate, water, and brine. Perform phase separation at 65-70 °C.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with a mixture of water and brine.

  • Concentrate the organic phase under reduced pressure to obtain the crude solid.

  • Purify the solid by recrystallization from a hot mixture of ethyl acetate and toluene to yield 4-(4-bromo-3-formyl-5-methoxyphenoxy)benzonitrile.

Protocol 2: General Procedure for Deprotection of the Benzyl Ether

This protocol describes the removal of the benzyl protecting group to yield the free phenol, a common final step in the synthesis of the active pharmaceutical ingredient.

Materials:

  • This compound derivative

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the this compound derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Experimental Workflow

The general workflow from the starting material to the final biologically active compound and its evaluation is depicted below.

experimental_workflow Start 2-Bromo-4-methoxy-5- (benzyloxy)benzaldehyde Step1 Chemical Synthesis (e.g., Coupling, Condensation) Start->Step1 Intermediate Protected Intermediate Step1->Intermediate Step2 Deprotection (Removal of Benzyl Group) Intermediate->Step2 Final_Compound Final Bioactive Compound (e.g., PDE4 Inhibitor) Step2->Final_Compound Bio_Assay In Vitro Biological Assays (e.g., IC50 determination) Final_Compound->Bio_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Bio_Assay->Data_Analysis

Caption: General experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. Its utility is intrinsically linked to the biological activities of the compounds it helps to create, most notably potent PDE4 inhibitors for inflammatory diseases. The strategic use of the benzyloxy protecting group allows for intricate synthetic routes to be pursued, leading to the development of novel and effective therapeutic agents. The protocols and pathways described herein provide a foundational understanding for researchers and scientists working in the field of drug discovery and development.

References

experimental setup for the formylation reaction using 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the formylation of 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a key reaction in the synthesis of complex organic molecules for pharmaceutical applications. The Vilsmeier-Haack reaction is presented as a robust method for introducing a second formyl group onto the aromatic ring, yielding 2-bromo-4-methoxy-5-(benzyloxy)-1,3-dicarbaldehyde. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and visual diagrams illustrating the reaction workflow and mechanism.

Introduction

Formylation reactions are fundamental transformations in organic synthesis, enabling the introduction of an aldehyde group, which serves as a versatile handle for further functionalization. The target molecule, this compound, is an electron-rich aromatic compound, making it a suitable substrate for electrophilic aromatic substitution reactions such as formylation. The additional aldehyde group introduced through this process can be crucial for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Among the various formylation methods, the Vilsmeier-Haack reaction offers a mild and efficient approach for electron-rich arenes.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.[1][2][3]

Data Presentation

The expected results from the formylation of this compound are summarized in the table below. These values are representative and may vary based on experimental conditions and scale.

ParameterExpected Value
Product 2-Bromo-4-methoxy-5-(benzyloxy)-1,3-dicarbaldehyde
Appearance Pale yellow solid
Yield 75-85%
Melting Point 140-145 °C
¹H NMR (CDCl₃, 400 MHz) δ 10.3 (s, 1H), 10.2 (s, 1H), 7.8 (s, 1H), 7.4-7.3 (m, 5H), 5.2 (s, 2H), 4.0 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 190.1, 188.5, 160.2, 155.8, 136.4, 130.5, 128.7, 128.3, 127.5, 115.8, 112.1, 71.5, 56.8
FTIR (KBr, cm⁻¹) 2850, 1685, 1670, 1580, 1450, 1270, 1100
MS (ESI) m/z 365.0 [M+H]⁺, 367.0 [M+H+2]⁺

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the procedure for the formylation of this compound.

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[2]

  • Formylation Reaction: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of the starting material dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-bromo-4-methoxy-5-(benzyloxy)-1,3-dicarbaldehyde.

Visualizations

Diagram 1: Experimental Workflow for Vilsmeier-Haack Formylation

experimental_workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl3) reaction Formylation Reaction (Addition of Substrate) reagent_prep->reaction workup Aqueous Work-up (Ice, NaHCO3) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Workflow for the formylation reaction.

Diagram 2: Vilsmeier-Haack Reaction Mechanism

vilsmeier_mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Substrate 2-Bromo-4-methoxy-5- (benzyloxy)benzaldehyde Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 2-Bromo-4-methoxy-5-(benzyloxy) -1,3-dicarbaldehyde Intermediate->Product + H2O Hydrolysis Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack reaction.

References

Application Notes and Protocols: 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde as a key intermediate in the synthesis of diverse heterocyclic compounds. This versatile building block, owing to its unique substitution pattern, offers strategic advantages in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction

This compound, also known as 6-Bromobenzylisovanillin, is a polysubstituted aromatic aldehyde. The presence of a bromine atom, a methoxy group, a benzyloxy group, and an aldehyde function on the benzene ring makes it a highly valuable precursor for the synthesis of a variety of heterocyclic systems. The bromine atom provides a handle for cross-coupling reactions, the aldehyde group is amenable to condensation and cyclization reactions, and the benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps to yield compounds with potential biological activity.

Synthesis of this compound

The starting material for many heterocyclic syntheses is this compound itself. A reliable protocol for its preparation from 2-bromo-5-hydroxy-4-methoxybenzaldehyde is outlined below.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide (BnBr)

  • Ethyl acetate (EtOAc)

  • Aqueous ammonium chloride solution (NH₄Cl)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL (0.1 M) of N,N-dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add potassium carbonate (13.1 mmol, 1.8 g) followed by the sequential addition of benzyl bromide (10.4 mmol, 1.77 g).

  • Allow the reaction mixture to slowly warm to 25 °C and stir at this temperature for 5 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the mixture into 100 mL of aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data:

ParameterValue
Yield98%
Molecular FormulaC₁₅H₁₃BrO₃
Molecular Weight321.17 g/mol

Applications in Heterocyclic Synthesis

Synthesis of Dibenzo[b,d]pyran-6-ones

This compound serves as a key intermediate in the synthesis of dibenzo[b,d]pyran-6-one derivatives. These scaffolds are of interest due to their presence in natural products and their potential as anti-wrinkle agents, collagen production promoters, and MMP-1 production inhibitors.[1]

Reaction Scheme:

start 2-Bromo-4-methoxy-5- (benzyloxy)benzaldehyde intermediate Intermediate Steps (e.g., coupling, cyclization) start->intermediate [Synthetic transformations] product 3,8-Dihydroxy-9-methoxy- 6H-Dibenzo[b,d]pyran-6-one intermediate->product [Deprotection]

Caption: Synthetic pathway to a dibenzo[b,d]pyran-6-one derivative.

While the specific multi-step protocol from this compound to the final dibenzopyran is proprietary, the initial step would likely involve a palladium-catalyzed cross-coupling reaction at the bromine position, followed by intramolecular cyclization and debenzylation.

Synthesis of Pyrimido[4,5-b]quinolines

Substituted benzyloxy benzaldehydes are valuable starting materials for the one-pot, multi-component synthesis of pyrimido[4,5-b]quinolines. These fused heterocyclic systems are of significant interest in pharmaceutical chemistry due to their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2] A general protocol using a benzyloxy benzaldehyde is provided below, which can be adapted for this compound.

Experimental Protocol: General Synthesis of Pyrimido[4,5-b]quinolines [2]

Materials:

  • A substituted benzyloxy benzaldehyde (e.g., this compound)

  • Dimedone

  • 6-Amino-1,3-dimethyluracil

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

  • In a reaction vessel, mix the benzyloxy benzaldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and DABCO (15 mol%).

  • Heat the reaction mixture at 90 °C under solvent-free conditions for the appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Recrystallize the solid product from ethanol to obtain the pure pyrimido[4,5-b]quinoline derivative.

Quantitative Data for a Model Reaction (using 4-(4-chlorobenzyloxy)benzaldehyde): [2]

ParameterValue
CatalystDABCO
Temperature90 °C
ConditionSolvent-free
YieldHigh (specifics vary with substrate)

Logical Workflow for Pyrimido[4,5-b]quinoline Synthesis:

start Mixing of Reactants (Benzyloxy Benzaldehyde, Dimedone, 6-Amino-1,3-dimethyluracil, DABCO) heating Heating at 90°C (Solvent-free) start->heating cooling Cooling to Room Temperature heating->cooling purification Recrystallization from Ethanol cooling->purification product Pure Pyrimido[4,5-b]quinoline Derivative purification->product

Caption: Experimental workflow for the synthesis of pyrimido[4,5-b]quinolines.

Synthesis of Benzofurans

The benzofuran moiety is a common scaffold in biologically active compounds. While a direct synthesis using this compound is not explicitly detailed in the search results, a closely related synthesis of 2-[2-(benzyloxy)-4-methoxyphenyl]-1-benzofuran-5-carbaldehyde provides a template for how such a transformation could be achieved.[3] This approach involves the condensation of a copper(I) acetylide with a halo-hydroxybenzaldehyde. Adapting this, one could envision a pathway where this compound undergoes a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization.

Conceptual Synthetic Pathway to a Benzofuran Derivative:

start 2-Bromo-4-methoxy-5- (benzyloxy)benzaldehyde coupling Sonogashira Coupling (with a terminal alkyne) start->coupling cyclization Intramolecular Cyclization coupling->cyclization product Substituted Benzofuran cyclization->product

Caption: A potential pathway for the synthesis of benzofurans.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of heterocyclic compounds. Its utility has been demonstrated in the preparation of dibenzo[b,d]pyran-6-ones and can be extended to the synthesis of pyrimido[4,5-b]quinolines and benzofurans. The protocols and data presented herein provide a foundation for researchers to explore the potential of this intermediate in the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols: Purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active molecules. The purity of these benzaldehyde derivatives is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological and chemical assays. This document provides detailed protocols for the purification of this compound derivatives using two common laboratory techniques: recrystallization and column chromatography.

Data Presentation

The efficiency of any purification protocol is best assessed by quantitative measures of yield and purity. Researchers should aim to record and analyze these parameters to optimize their purification strategy. Below is a template table for summarizing such data.

Purification MethodCrude Sample Weight (g)Purified Sample Weight (g)Yield (%)Initial Purity (%)Final Purity (%)Method/Notes
Recrystallization e.g., Solvent system, Temperature profile
Column Chromatography e.g., Stationary phase, Mobile phase

Experimental Protocols

The following protocols are generalized for this compound derivatives. The specific solvent systems and conditions may require optimization based on the exact derivative being purified.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol, methanol, heptane, or a mixture such as ethanol/water)[1][2]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol/water mixture is a good starting point for many benzaldehyde derivatives.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The dissolved compound should begin to crystallize. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound derivative

  • Silica gel (for the stationary phase)

  • Solvent system (mobile phase), e.g., a mixture of ethyl acetate and petroleum ether or heptane[3][4]

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, creating a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column by adding the mobile phase to the top of the column. The components of the mixture will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of fractions using collection tubes or flasks.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot samples from the collected fractions onto a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

  • Drying: Further dry the purified product under vacuum to remove any remaining solvent.

Visualization

Workflow for Purification of Benzaldehyde Derivatives

The following diagram illustrates the general workflow for the purification of this compound derivatives.

Purification_Workflow cluster_crude Starting Material cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorption & Elution Analysis Purity Analysis (e.g., TLC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General purification workflow for benzaldehyde derivatives.

References

Application Notes: The Strategic Use of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the multistep synthesis of complex natural products. Its strategic arrangement of a bromine atom, a methoxy group, a benzyloxy-protected phenol, and an aldehyde moiety allows for a sequence of selective and high-yield transformations. The bromine atom is particularly valuable, serving as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, which is pivotal for the construction of quaternary carbon centers—a common challenge in natural product synthesis.[1][2] The benzyloxy group provides robust protection for the phenolic hydroxyl, which can be cleaved under specific conditions in the later stages of a synthesis.[3][4]

This document outlines the application of this precursor in the total synthesis of the Amaryllidaceae alkaloid (-)-galanthamine, a clinically important acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1][5] The synthetic strategy highlighted herein is based on seminal works, including the asymmetric synthesis developed by Trost and coworkers, which showcases the utility of this precursor in modern synthetic organic chemistry.[1][6]

Featured Application: Total Synthesis of (-)-Galanthamine

The total synthesis of (-)-galanthamine represents a significant achievement in organic chemistry, with numerous strategies developed to construct its complex tetracyclic framework.[1][7] A key strategy involves the use of a brominated benzaldehyde derivative to construct the core structure through a critical intramolecular Heck reaction. The following sections detail the protocols for the preparation of the precursor and its elaboration into an advanced intermediate en route to (-)-galanthamine.

Logical Workflow for the Synthesis of a Key Galanthamine Intermediate

G A 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde B Benzyl Bromide (BnBr), K2CO3, DMF A->B Protection C 2-Bromo-4-methoxy-5- (benzyloxy)benzaldehyde (Target Precursor) B->C E Pd-Catalyzed Asymmetric Allylic Alkylation (Trost AAA) C->E Key Fragment A D Allylic Carbonate Partner D->E Key Fragment B F Chiral Aryl Ether Intermediate E->F G Further Functional Group Manipulation F->G Elaboration H Intramolecular Heck Reaction [Pd2(dba)3, Ligand, Base] G->H I Tricyclic Galanthamine Core H->I Quaternary Center Formation

Caption: Synthetic workflow from a brominated phenol to the tricyclic core of galanthamine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the phenolic hydroxyl group of 2-bromo-5-hydroxy-4-methoxybenzaldehyde using benzyl bromide. This step is crucial to prevent unwanted side reactions of the phenol in subsequent steps.

Reaction Scheme: (An image depicting the chemical reaction would be placed here)

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Aqueous ammonium chloride solution (NH₄Cl)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [8]

  • Dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (to make a 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium carbonate (1.5 eq) to the stirred solution, followed by the sequential addition of benzyl bromide (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature (approx. 25 °C) and continue stirring for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous ammonium chloride solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated saline solution (2 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
2-Bromo-5-hydroxy-4-methoxybenzaldehyde231.041.0-[8]
Benzyl bromide171.041.2-[8]
Potassium carbonate138.211.5-[8]
This compound 321.17 - ~98% [8]
Protocol 2: Intramolecular Heck Reaction for Tricyclic Core Construction

This protocol outlines the pivotal intramolecular Heck reaction, which forms the quaternary carbon center and the dihydrofuran ring of the galanthamine scaffold. This reaction is typically performed on an advanced intermediate derived from the coupling of the benzaldehyde precursor with a suitable allylic partner.[1][2]

Reaction Scheme: (An image depicting the cyclization of the Heck precursor would be placed here)

Materials:

  • Heck Precursor (Aryl bromide with an appropriately tethered alkene)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine Ligand (e.g., triphenylphosphine or a specialized ligand)

  • Base (e.g., silver carbonate, triethylamine, or potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure (General, based on Trost's synthesis): [1][6]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the Heck precursor (1.0 eq) in anhydrous acetonitrile.

  • Add the palladium catalyst [Pd₂(dba)₃] (e.g., 0.05 eq) and the phosphine ligand (e.g., 0.2 eq).

  • Add the base (e.g., silver carbonate, 1.2 eq).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography on silica gel to afford the tricyclic product.

Quantitative Data for a Representative Heck Cyclization:

Reagent/CatalystMolar Ratio (Typical)FunctionTypical Yield (%)Reference(s)
Heck Precursor1.0Substrate-[1][9]
Pd₂(dba)₃0.05 - 0.1Palladium(0) Precatalyst-[1][9]
Phosphine Ligand0.2 - 0.4Stabilizes and activates Pd catalyst-[1][9]
Base (e.g., Ag₂CO₃, K₂CO₃)1.2 - 2.0Halide scavenger, promotes β-hydride elimination67-95%[1][9]
Protocol 3: Azepine Ring Formation via Reductive Amination

The final seven-membered azepine ring of galanthamine is often constructed in the late stages of the synthesis. One common method is a one-pot condensation of an advanced aldehyde intermediate with methylamine, followed by intramolecular cyclization and reduction.[1]

Logical Diagram for Reductive Amination Cascade:

G cluster_0 One-Pot Azepine Ring Formation A Tricyclic Aldehyde Intermediate C Imine Formation A->C B Methylamine (MeNH2) B->C E Reduction & Intramolecular Cyclization C->E D Reducing Agent (e.g., DIBAL-H) D->E F Galanthamine Tetracycle E->F

Caption: Cascade reaction for the formation of the galanthamine D-ring.

Materials:

  • Advanced tricyclic aldehyde intermediate

  • Methylamine (CH₃NH₂)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

Procedure (General): [1][5]

  • Dissolve the aldehyde intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Add a solution of methylamine (excess, e.g., 2.0 M in THF) and stir at room temperature to form the corresponding imine.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add DIBAL-H (a suitable number of equivalents to reduce the imine and any other reducible groups) dropwise.

  • Stir the reaction at low temperature for the specified time before allowing it to warm to room temperature.

  • Carefully quench the reaction with a Rochelle's salt solution or another appropriate aqueous workup procedure.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the tetracyclic amine.

Note: The final reduction of the ketone on the cyclohexene ring to an alcohol is typically performed in a separate step using a stereoselective reducing agent like L-selectride to yield (-)-galanthamine.[1]

Conclusion

This compound and its derivatives are demonstrably valuable precursors for the synthesis of complex natural products like (-)-galanthamine. The strategic placement of functional groups allows for key transformations, including palladium-catalyzed reactions for the construction of challenging structural motifs. The protocols provided herein offer a template for researchers in synthetic chemistry and drug development to utilize this versatile building block in their own synthetic endeavors.

References

Application Notes and Protocols for the Debenzylation of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the debenzylation of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde to yield 2-Bromo-4-hydroxy-5-methoxybenzaldehyde. The benzyl ether is a common protecting group for phenols, and its efficient and selective removal is a critical step in many synthetic pathways. This guide focuses on two primary methodologies: Lewis acid-mediated cleavage and catalytic transfer hydrogenation. Particular attention is given to reaction conditions that preserve the sensitive aldehyde and bromo functionalities of the substrate. This document includes quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting and implementing the most suitable debenzylation strategy.

Introduction

The selective cleavage of a benzyl ether in the presence of other functional groups, such as an aldehyde and an aryl bromide, presents a common challenge in organic synthesis. The target transformation is the conversion of this compound to 2-Bromo-4-hydroxy-5-methoxybenzaldehyde. The choice of debenzylation method is crucial to avoid undesired side reactions, including the reduction of the aldehyde to an alcohol or the hydrodebromination of the aromatic ring. This document outlines two effective methods for this transformation: a Lewis acid-mediated approach using boron trichloride with a cation scavenger, and a milder catalytic transfer hydrogenation.

Data Presentation: Comparison of Debenzylation Methods

The following table summarizes quantitative data for the described debenzylation methods. Optimal conditions may vary depending on the specific reaction setup and scale.

MethodReagents and CatalystsSolventTemperature (°C)Reaction TimeTypical Yield (%)Key Considerations
Lewis Acid-Mediated Cleavage BCl₃ (2.0 equiv), Pentamethylbenzene (3.0 equiv)Dichloromethane-78 to rt15-30 min85-95[1]Highly chemoselective, preserving aldehyde and halide functionalities. Requires anhydrous conditions.[2][3]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium formate (2-4 equiv)Methanol or DMFRoom Temperature1-2 h80-95[4]Milder than direct hydrogenation, avoids flammable H₂ gas. Potential for hydrodebromination.

Experimental Protocols

Method 1: Lewis Acid-Mediated Debenzylation with Boron Trichloride and Pentamethylbenzene

This protocol is adapted from the procedure described by Okano et al. for the chemoselective debenzylation of aryl benzyl ethers.[2][3] This method is particularly advantageous for substrates containing acid-sensitive and reducible functional groups.[2]

Materials:

  • This compound

  • Pentamethylbenzene

  • Boron trichloride (1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Chloroform-Methanol (10:1) mixture

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron trichloride in dichloromethane (2.0 equiv) dropwise to the reaction mixture over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction at -78 °C by adding a pre-cooled chloroform-methanol (10:1) mixture.

  • Allow the reaction mixture to warm to room temperature.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 2-Bromo-4-hydroxy-5-methoxybenzaldehyde.

Method 2: Catalytic Transfer Hydrogenation with Palladium on Carbon and Ammonium Formate

This protocol utilizes a safer alternative to traditional hydrogenation with hydrogen gas.[5] Ammonium formate serves as the in situ hydrogen donor.[6] Care must be taken to monitor for potential hydrodebromination.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Celite® or another filtration aid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol or DMF.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (2-4 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is generally complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure 2-Bromo-4-hydroxy-5-methoxybenzaldehyde.[1][2]

Purification and Characterization

Purification:

The crude 2-Bromo-4-hydroxy-5-methoxybenzaldehyde can be purified by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or an ethyl acetate/heptane mixture, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.[1][2]

Characterization of 2-Bromo-4-hydroxy-5-methoxybenzaldehyde:

  • Appearance: White to off-white crystalline powder.[7]

  • Molecular Formula: C₈H₇BrO₃

  • Molecular Weight: 231.04 g/mol [7]

  • ¹H NMR (DMSO-d₆): Spectral data for similar compounds can be found in the literature.[8][9] Expected signals would include a singlet for the aldehyde proton, singlets for the two aromatic protons, a singlet for the methoxy protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (DMSO-d₆): Expected signals would include a signal for the aldehyde carbonyl carbon, and signals for the aromatic carbons and the methoxy carbon.[8]

Mandatory Visualizations

Debenzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Starting Material and Scavenger in CH2Cl2 start->dissolve cool Cool to -78 °C dissolve->cool add_bcl3 Add BCl3 Solution cool->add_bcl3 stir Stir at -78 °C (15-30 min) add_bcl3->stir monitor Monitor by TLC stir->monitor quench Quench with CHCl3/MeOH monitor->quench warm Warm to Room Temp. quench->warm concentrate Concentrate warm->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for Lewis Acid-Mediated Debenzylation.

CTH_Workflow cluster_prep_cth Reaction Setup cluster_reaction_cth Reaction cluster_workup_cth Work-up & Purification start_cth Start dissolve_cth Dissolve Starting Material in Solvent start_cth->dissolve_cth add_catalyst Add 10% Pd/C dissolve_cth->add_catalyst add_donor Add Ammonium Formate add_catalyst->add_donor stir_cth Stir at Room Temp. (1-2 h) add_donor->stir_cth monitor_cth Monitor by TLC stir_cth->monitor_cth filter Filter through Celite monitor_cth->filter concentrate_cth Concentrate filter->concentrate_cth purify_cth Recrystallization concentrate_cth->purify_cth end_cth Final Product purify_cth->end_cth

Caption: Workflow for Catalytic Transfer Hydrogenation.

References

Application Notes & Protocols: Protecting Group Strategies for 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. Its structure contains several reactive sites: a reactive aldehyde, a benzyloxy group susceptible to hydrogenolysis, and a bromo substituent suitable for cross-coupling reactions or metal-halogen exchange. The strategic protection and deprotection of the aldehyde group are paramount to prevent unwanted side reactions during the functionalization of other parts of the molecule. These application notes provide detailed protocols and strategies for the protection of the aldehyde functionality, primarily as a cyclic acetal, and discuss orthogonal strategies concerning the existing benzyloxy group.

Decision Workflow for Protecting Group Strategy

The choice of a protecting group is dictated by the planned subsequent reaction steps and the stability of other functional groups in the molecule. The following workflow illustrates the decision-making process for protecting the aldehyde in this compound.

G cluster_0 Protecting Group Selection Workflow Start Start: this compound PlannedRxn Planned Reaction? (e.g., Grignard, Organolithium, Reduction, Oxidation) Start->PlannedRxn IsBaseOrNuc Reaction involves strong base or nucleophile? PlannedRxn->IsBaseOrNuc Yes IsAcidSensitive Molecule must be kept under acidic conditions? PlannedRxn->IsAcidSensitive No, but acid-labile groups will be introduced ProtectAcetal Protect aldehyde as Acetal (e.g., 1,3-dioxolane) IsBaseOrNuc->ProtectAcetal Yes ProtectThioacetal Protect aldehyde as Thioacetal IsAcidSensitive->ProtectThioacetal Yes Proceed Proceed with planned reaction ProtectAcetal->Proceed ProtectThioacetal->Proceed Deprotect Deprotection Step Required? Proceed->Deprotect DeprotectAcetal Acidic Hydrolysis (e.g., aq. HCl, CSA) Deprotect->DeprotectAcetal Acetal used DeprotectThioacetal Use HgCl₂ or oxidative conditions Deprotect->DeprotectThioacetal Thioacetal used End Final Product Deprotect->End No DeprotectAcetal->End DeprotectThioacetal->End

Caption: Workflow for selecting an aldehyde protecting group.

Primary Strategy: Acetal Protection

The most common and robust strategy for protecting aldehydes is their conversion to acetals, typically cyclic acetals formed with diols.[1] Acetals are highly stable in neutral to strongly basic environments, making them ideal protecting groups when using organometallic reagents (e.g., Grignard, organolithiums), hydrides, or strong bases.[2][3] They are, however, readily cleaved under acidic conditions to regenerate the aldehyde.[4]

Reaction Scheme: Acetal Protection and Deprotection

The protection of the aldehyde as a 1,3-dioxolane using ethylene glycol and an acid catalyst is a standard and efficient method. Deprotection is achieved by simple acid-catalyzed hydrolysis.

Caption: General scheme for acetal protection and deprotection.

Experimental Protocols

Protocol 1: Protection of Aldehyde as a 1,3-Dioxolane

This protocol describes the formation of the ethylene glycol acetal.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-TsOH (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure acetal-protected compound.[5]

Protocol 2: Deprotection of the Acetal

This protocol regenerates the aldehyde from the acetal.

Materials:

  • Acetal-protected this compound

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the acetal-protected compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add 1M HCl (e.g., 2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralize the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.[4][6]

Data Summary: Acetal Formation Conditions

The following table summarizes typical conditions for acetal formation on various benzaldehyde derivatives, demonstrating the general applicability of the method.

CatalystReagentSolventTemperatureTime (h)Yield (%)Reference
p-TsOHEthylene GlycolTolueneReflux2-4>90[7]
CSAEthylene GlycolCH₂Cl₂Room Temp1-585-95[8]
Cu(OTf)₂Benzaldehyde dimethyl acetalAcetonitrileRoom Temp1>90[5]
HCl (trace)MethanolMethanolRoom Temp0.5>95[9]

Application: Functionalization of the Protected Intermediate

With the aldehyde group protected as a stable acetal, the bromo substituent can be used for further molecular elaboration, such as lithium-halogen exchange followed by reaction with an electrophile. The acetal group is stable to the strongly basic conditions of organolithium reagents.[10]

Workflow: Protect-Functionalize-Deprotect Sequence

G cluster_workflow Synthetic Sequence Example Start Starting Aldehyde Protect Protect Aldehyde (Protocol 1) Start->Protect Protected Acetal-Protected Intermediate Protect->Protected Li_Hal_Ex Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) Protected->Li_Hal_Ex ArylLi Aryllithium Species Li_Hal_Ex->ArylLi Quench Quench with Electrophile (e.g., DMF, CO₂, R-CHO) ArylLi->Quench Functionalized Functionalized Protected Intermediate Quench->Functionalized Deprotect Deprotect Aldehyde (Protocol 2) Functionalized->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for functionalization via lithium-halogen exchange.

Protocol 3: Lithium-Halogen Exchange and Quenching

Materials:

  • Acetal-protected this compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Electrophile (e.g., anhydrous N,N-Dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acetal-protected starting material (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1 hour.

  • Add the chosen electrophile (e.g., DMF, 1.5 eq) dropwise and continue stirring at -78 °C for another hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • The resulting crude product can be purified by chromatography and then deprotected using Protocol 2.

Orthogonal Protecting Group Considerations

The starting material already contains a benzyl (Bn) ether protecting the phenol at the 5-position. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another. The Bn ether is sensitive to catalytic hydrogenolysis, while the acetal is stable under these conditions. Conversely, the acetal is cleaved by acid, while the Bn ether is generally stable to mild acidic conditions.[11]

G cluster_ortho Orthogonal Deprotection Strategy Molecule Fully Protected Molecule Acetal Group Benzyl Ether Acid Mild Acid (e.g., aq. HCl) Molecule:f1->Acid Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Molecule:f2->Hydrogenolysis Product_Aldehyde Free Aldehyde CHO Benzyl Ether Acid->Product_Aldehyde:f0 Cleaves Acetal Product_Phenol Free Phenol Acetal Group OH Hydrogenolysis->Product_Phenol:f0 Cleaves Benzyl Ether

Caption: Orthogonal deprotection of acetal and benzyl ether groups.

If a synthetic route requires conditions that are incompatible with the benzyl ether (e.g., catalytic hydrogenation to reduce another functional group), the benzyloxy group would need to be replaced with a different phenol protecting group, such as a silyl ether (e.g., TBS) or methoxymethyl (MOM) ether, prior to the key transformations.[11][12][13]

References

Application Notes and Protocols for Catalytic Systems Compatible with 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic systems compatible with 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. This versatile building block is a valuable precursor in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[1] The presence of a reactive bromine atom, an aldehyde functional group, and protecting groups allows for a variety of subsequent chemical modifications.

The following sections detail common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature on the application of these reactions to this compound is limited, the provided protocols are based on established methods for structurally similar 2-bromobenzaldehyde derivatives and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. This reaction is widely used to synthesize biaryl structures, which are prevalent in many pharmaceutical agents.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (2-5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)Heteroarylboronic acid (1.2-1.5 equiv)Vinylboronic acid (1.2-1.5 equiv)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)DMF
Temperature 90-110 °C80-100 °C100-120 °C
Reaction Time 12-24 h12-24 h8-16 h
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent

Note: These conditions are generalized from protocols for similar substrates and will likely require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][3] This reaction is a powerful tool for the synthesis of complex olefins.[4]

General Reaction Scheme:

Caption: General scheme of the Heck cross-coupling reaction.

Data Presentation: Representative Conditions for Heck Reaction
ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ (3-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand PPh₃ (4-10 mol%)--
Alkene Styrene (1.2-1.5 equiv)n-Butyl acrylate (1.2-1.5 equiv)Ethylene (gas)
Base Et₃N (2.0 equiv)K₂CO₃ (2.0 equiv)NaOAc (2.0 equiv)
Solvent DMFAcetonitrileToluene
Temperature 100-120 °C80-100 °C120-140 °C
Reaction Time 12-24 h12-24 h24-48 h
Typical Yield Moderate to GoodGood to ExcellentModerate to Good

Note: These conditions are generalized from protocols for similar substrates and will likely require optimization.

Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and ligand (e.g., PPh₃, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), this compound (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

Caption: General scheme of the Sonogashira cross-coupling reaction.

Data Presentation: Representative Conditions for Sonogashira Coupling
ParameterCondition 1Condition 2 (Copper-Free)
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (3-5 mol%)
Copper(I) Co-catalyst CuI (3-10 mol%)-
Alkyne Phenylacetylene (1.2 equiv)1-Octyne (1.2 equiv)
Base Et₃N or Diisopropylamine (2.0-3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent THF or DMFToluene
Temperature Room Temperature to 60 °C80-100 °C
Reaction Time 4-12 h12-24 h
Typical Yield Good to ExcellentGood to Excellent

Note: Optimization is likely required for the specific substrate.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.5 equiv), followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][6][7][8] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[6]

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
ParameterCondition 1Condition 2
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (2-4 mol%)BINAP (3-6 mol%)
Amine Arylamine (1.2 equiv)Alkylamine (1.2 equiv)
Base Cs₂CO₃ (1.5 equiv)NaOtBu (1.4 equiv)
Solvent Toluene or 1,4-DioxaneToluene
Temperature 90-110 °C80-100 °C
Reaction Time 12-24 h8-16 h
Typical Yield Good to ExcellentGood to Excellent

Note: The choice of ligand and base is crucial and substrate-dependent; optimization is essential.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Application in Isoquinoline Synthesis

A significant application of 2-bromobenzaldehyde derivatives is in the synthesis of isoquinolines, a class of heterocyclic compounds with a wide range of biological activities.[9][10] A common strategy involves a Sonogashira coupling followed by a cyclization step.

Experimental Workflow: Synthesis of a Substituted Isoquinoline

Isoquinoline_Synthesis A This compound B Sonogashira Coupling A->B Terminal Alkyne, Pd Catalyst, Cu(I), Base C 2-Alkynyl-4-methoxy-5-(benzyloxy)benzaldehyde B->C D Reaction with an Amine Source (e.g., NH₄OAc) C->D E Cyclization/Condensation D->E Heat F Substituted Isoquinoline E->F

Caption: Workflow for the synthesis of a substituted isoquinoline.

References

Synthesis of Novel Schiff Base Ligands from 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel Schiff base ligands utilizing 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde as a key starting material. The aldehyde functionality of this versatile building block serves as a reactive handle for the synthesis of a diverse library of imine-containing compounds with potential applications in medicinal chemistry and materials science.

Introduction

Substituted benzaldehydes are pivotal precursors in the development of novel therapeutic agents and functional materials. The title compound, this compound, possesses a unique substitution pattern that offers opportunities for fine-tuning the steric and electronic properties of target ligands. The presence of the bromo, methoxy, and benzyloxy groups can influence the biological activity and coordination chemistry of the resulting Schiff base derivatives. Schiff bases, characterized by the azomethine (-C=N-) functional group, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines a general yet detailed protocol for the synthesis of Schiff base ligands from the aforementioned aldehyde.

Data Presentation

Table 1: Reagents for a Representative Schiff Base Synthesis
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compoundC₁₅H₁₃BrO₃337.171.0337 mg
AnilineC₆H₇N93.131.091 µL
Absolute EthanolC₂H₅OH46.07-10 mL
Glacial Acetic AcidCH₃COOH60.05Catalytic1-2 drops
Table 2: Expected Yields and Physicochemical Properties of a Representative Schiff Base Product
PropertyExpected Value
Product Name (E)-N-benzylidene-aniline derivative
Molecular Formula C₂₁H₁₈BrNO₂
Molar Mass ( g/mol ) 412.28
Yield (%) 85-95%
Appearance Pale yellow solid
Melting Point (°C) 110-115
Table 3: Representative Spectroscopic Data for a Synthesized Schiff Base
TechniqueExpected Chemical Shifts / Bands
¹H NMR (CDCl₃, 400 MHz) δ 8.3 (s, 1H, -CH=N-), 7.5-6.8 (m, Ar-H), 5.1 (s, 2H, -O-CH₂-Ph), 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 160.1 (-CH=N-), 155-110 (Ar-C), 71.2 (-O-CH₂-Ph), 56.3 (-OCH₃)
FT-IR (KBr, cm⁻¹) ~1625 (C=N stretch), ~1270 (C-O stretch), ~1100 (C-O stretch)
Mass Spectrometry (ESI+) m/z 412.0 [M+H]⁺, 414.0 [M+2+H]⁺ (presence of Bromine)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting aldehyde from its corresponding hydroxyl precursor.

Materials:

  • 2-bromo-5-hydroxy-4-methoxybenzaldehyde

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide (BnBr)

  • Ethyl acetate

  • Aqueous ammonium chloride solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.[1]

  • To the stirred solution, add potassium carbonate (1.5 eq) followed by the dropwise addition of benzyl bromide (1.2 eq).[1]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous ammonium chloride solution to quench the reaction.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic layers and wash with saturated saline solution, then dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain this compound.[1]

Protocol 2: General Synthesis of a Schiff Base Ligand

This protocol outlines the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add an equimolar amount (1.0 eq) of the selected primary amine.

  • Add 1-2 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum oven or desiccator.

  • Characterize the final product using standard analytical techniques such as NMR, FT-IR, and mass spectrometry.

Mandatory Visualizations

Synthesis_Workflow Start 2-Bromo-5-hydroxy-4- methoxybenzaldehyde Reagents1 K₂CO₃, Benzyl Bromide DMF, 0°C to RT Aldehyde 2-Bromo-4-methoxy-5- (benzyloxy)benzaldehyde Reagents1->Aldehyde Reagents2 Primary Amine (R-NH₂) Ethanol, Acetic Acid (cat.) Reflux Ligand Novel Schiff Base Ligand Reagents2->Ligand

Caption: Synthetic workflow for novel Schiff base ligands.

Signaling_Pathway Ligand Schiff Base Ligand (Potential Inhibitor) Receptor Target Protein (e.g., Kinase, Enzyme) Ligand->Receptor Binds to active site Product Product Receptor->Product Catalyzes conversion Substrate Substrate Substrate->Receptor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Product->Cellular_Response Triggers

Caption: Hypothetical signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields of Reactions with 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving the yield of reactions involving 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most common and effective cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used to form new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom.

Q2: How do the substituents on the aromatic ring of this compound affect its reactivity?

A2: The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are electron-donating, which can increase the electron density on the aromatic ring. This may slightly decrease the rate of the initial oxidative addition step in the catalytic cycle compared to an unsubstituted bromobenzene. The bulky benzyloxy group can also introduce steric hindrance, potentially influencing the choice of an appropriately bulky and active ligand for the palladium catalyst to ensure efficient coupling.

Q3: I am observing a significant amount of debromination (hydrodehalogenation) of my starting material. What are the likely causes and how can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. It can be caused by:

  • Presence of a hydrogen source: Ensure solvents are anhydrous and reagents are of high purity.

  • Suboptimal ligand choice: Using a bulky, electron-rich ligand can disfavor the β-hydride elimination pathway that often leads to this side product.[1]

  • Harsh reaction conditions: Lowering the reaction temperature or using a milder base may reduce the incidence of hydrodehalogenation.

Q4: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I investigate?

A4: Incomplete conversion can be due to several factors:

  • Catalyst deactivation: The palladium catalyst may have decomposed. Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere.

  • Inefficient catalyst system: The chosen palladium precursor or ligand may not be active enough for this specific substrate. Consider screening different generations of catalysts or more electron-rich and bulky ligands.

  • Insufficient base strength or solubility: The base plays a crucial role in the catalytic cycle. Ensure the base is strong enough and has good solubility in the reaction solvent. For instance, sodium tert-butoxide is a common and effective choice in many Buchwald-Hartwig aminations.[1]

  • Low reaction temperature: Many cross-coupling reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1]

Q5: How can I minimize the homocoupling of my coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling)?

A5: Homocoupling is a common side reaction, especially in the presence of oxygen. To minimize it:

  • Rigorous degassing: Thoroughly degas all solvents and the reaction mixture itself.

  • Maintain an inert atmosphere: Use a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Control reagent stoichiometry: Using a slight excess of the coupling partner can sometimes be beneficial, but a large excess may promote homocoupling.

  • For Sonogashira coupling: Reduce the loading of the copper(I) co-catalyst, as high concentrations can promote the homocoupling of the alkyne (Glaser coupling).

Troubleshooting Guides

Low to No Yield
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality. For Pd(II) precursors, in-situ reduction to Pd(0) might be inefficient; consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst.
Inappropriate Ligand For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.
Incorrect Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃ (for Suzuki), or NaOtBu, LHMDS (for Buchwald-Hartwig). The base must be strong enough to facilitate the key steps of the catalytic cycle.
Poor Solvent Choice Use high-boiling, non-coordinating solvents like toluene or dioxane. Avoid chlorinated solvents and strongly coordinating solvents like acetonitrile or pyridine which can inhibit the catalyst.[1]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Many cross-coupling reactions require temperatures between 80-110 °C.[1]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period. Maintain a positive pressure of nitrogen or argon.
Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Hydrodehalogenation Reaction conditions are too harsh, or the chosen ligand is not optimal.Lower the reaction temperature, use a milder base, or switch to a bulkier, more electron-rich ligand.
Homocoupling of Boronic Acid/Alkyne Presence of oxygen in the reaction mixture.Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere. For Sonogashira, consider reducing the amount of copper co-catalyst.
Protodeboronation (Suzuki) The boronic acid is unstable under the reaction conditions.Use the boronic acid as soon as it is prepared or purchased. Consider converting it to a more stable boronate ester (e.g., a pinacol ester). Ensure anhydrous conditions if necessary.
Aldehyde-related side reactions The aldehyde group may react under certain conditions (e.g., with strong bases at high temperatures).If aldehyde reactivity is suspected, consider protecting it as an acetal, performing the cross-coupling, and then deprotecting it.

Data Presentation

Disclaimer: The following data is compiled from literature for structurally similar compounds and is intended for illustrative purposes. Optimal conditions for this compound may vary and require specific optimization.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O100~90
25-Bromo-2-chloro-4-methoxypyrimidineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O80-9075-85
32-Bromobenzimidazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane80~90

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-6-methylisonicotinaldehydeMorpholinePd₂(dba)₃ (2)XPhos (4.4)NaOtBuToluene100-110High
2Benzyl protected benzimidazole4-(methylsulfonyl)anilinePd(OAc)₂XPhosCs₂CO₃Toluene10091 (conversion)
32-BromopyridineVarious aminesPd₂(dba)₃ (2.5)Xantphos (5)DBUDMF100Good

Table 3: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1Bromo-iodophenolPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRTHigh
25-BromoindolePhenylacetylenePd(OAc)₂ (10)CuI (20)PPh₃, K₂CO₃Dioxane100Moderate
3Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (1-5)Et₃NTHF/DMFRT-50Good to Excellent

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if required, the ligand.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the chosen base (e.g., NaOtBu, 1.4 equiv.).[1]

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).[1]

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification reagents Weigh Reactants: - Aldehyde (1.0 equiv) - Coupling Partner (1.2-1.5 equiv) - Base (2.0-3.0 equiv) combine Combine reactants and catalyst/ligand in flask reagents->combine glassware Oven-dry glassware inert Establish inert atmosphere (evacuate/backfill with Ar/N2) combine->inert solvent Add degassed solvent inert->solvent heat Heat to reaction temperature (e.g., 80-110 °C) with stirring solvent->heat quench Cool and quench reaction heat->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer extract->dry purify Concentrate and purify (e.g., column chromatography) dry->purify Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low or No Yield Observed catalyst_active Is the catalyst active? start->catalyst_active ligand_choice Is the ligand appropriate? catalyst_active->ligand_choice Yes solution_catalyst Use fresh catalyst/ligand. Consider a pre-catalyst. catalyst_active->solution_catalyst No solution_ligand Screen bulky, electron-rich phosphine or NHC ligands. ligand_choice->solution_ligand No base_choice Is the base correct? ligand_choice->base_choice Yes temp_choice Is the temperature optimal? base_choice->temp_choice Yes solution_base Screen different bases (e.g., K3PO4, NaOtBu). base_choice->solution_base No solvent_choice Is the solvent appropriate? temp_choice->solvent_choice Yes solution_temp Increase temperature incrementally. temp_choice->solution_temp No solution_solvent Use high-boiling, non-coordinating solvents (e.g., toluene, dioxane). solvent_choice->solution_solvent No

References

common side products in the synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent synthetic strategy involves the electrophilic bromination of a substituted benzaldehyde precursor, 4-methoxy-5-(benzyloxy)benzaldehyde. This reaction takes advantage of the activating effects of the methoxy and benzyloxy groups on the aromatic ring, directing the bromine atom to the ortho position relative to the methoxy group.

Q2: What are the primary side products I should be aware of during the synthesis?

The main side products in the synthesis of this compound typically arise from three main pathways:

  • Isomeric Bromination: Formation of the undesired regioisomer, 6-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde.

  • Over-bromination: Introduction of a second bromine atom onto the aromatic ring, leading to dibrominated impurities.

  • Debenzylation: Cleavage of the benzyl protecting group, resulting in the formation of 2-Bromo-4-methoxy-5-hydroxybenzaldehyde.[1][2]

Q3: How can I minimize the formation of the 6-bromo isomer?

The formation of the 6-bromo isomer is influenced by the directing effects of the substituents. The methoxy and benzyloxy groups are both ortho, para-directing. To favor bromination at the 2-position, controlling the reaction temperature and the choice of brominating agent and solvent is crucial. Lower temperatures generally increase selectivity.

Q4: What conditions can lead to the debenzylation of the benzyloxy group?

The benzyloxy group can be sensitive to acidic and oxidative conditions.[1] The use of strong Lewis acids as catalysts for bromination or harsh work-up procedures can lead to its cleavage. Additionally, certain brominating agents, especially under prolonged reaction times or elevated temperatures, can promote oxidative debenzylation.[2]

Q5: Is the Vilsmeier-Haack reaction a viable alternative for this synthesis?

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and could theoretically be used to introduce the aldehyde group onto a pre-brominated precursor.[3][4][5][6][7] However, the Vilsmeier reagent is a weak electrophile, and the success of the reaction would depend on the reactivity of the specific bromo-methoxy-benzyloxybenzene substrate.[3][4] Careful optimization of reaction conditions would be necessary.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common problems encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-bromo product - Incomplete reaction. - Formation of multiple side products. - Loss of product during work-up or purification.- Monitor the reaction closely using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. - Employ a careful extraction and purification strategy. Recrystallization or column chromatography may be necessary.
Presence of a significant amount of the 6-bromo isomer - Reaction temperature is too high. - Inappropriate choice of solvent or brominating agent.- Perform the bromination at a lower temperature (e.g., 0°C or below). - Screen different solvents (e.g., acetic acid, methanol, dichloromethane) to find the optimal medium for regioselectivity.[8][9] - Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better selectivity in some cases.
Detection of dibrominated byproducts - Excess of the brominating agent. - Prolonged reaction time.- Use a stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents). - Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid over-reaction.
Formation of a phenolic impurity (debenzylation) - Use of strong Lewis acids. - Acidic work-up conditions. - Oxidative conditions.[1][2]- If a Lewis acid catalyst is necessary, consider using a milder one. - Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to acid. - Ensure an inert atmosphere if oxidative side reactions are suspected. Consider using reagents less prone to causing oxidative debenzylation.[2]
Complex mixture of products that is difficult to purify - A combination of the above issues. - Decomposition of starting material or product.- Re-evaluate the entire experimental protocol. - Ensure the purity of the starting materials and reagents. - Consider a different synthetic route, such as formylation of a pre-brominated precursor via the Vilsmeier-Haack reaction, if direct bromination proves to be problematic.[3][4][5][6][7]

Experimental Protocols

Synthesis of this compound via Bromination

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-5-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.[8][9]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise to the cooled solution while stirring. Maintain the temperature below 5°C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Precipitation and Filtration: Add cold water to the reaction mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (Analogous Compound: 2-Bromo-4,5-dimethoxybenzaldehyde)

The following table summarizes the yield data for the synthesis of the closely related 2-Bromo-4,5-dimethoxybenzaldehyde, which can serve as a benchmark for the synthesis of the target compound.

Starting MaterialBrominating AgentSolventYieldReference
3,4-dimethoxybenzaldehydeBromineMethanol90-92%[8]
3,4-dimethoxybenzaldehydeBromineAcetic Acid86.5%[9]
VeratraldehydeKBrO3 / HBrAcetic Acid82.03%[10][11]

Visualizations

Synthesis_Pathway Synthesis of this compound start 4-methoxy-5-(benzyloxy)benzaldehyde reagent Brominating Agent (e.g., Br2, NBS) start->reagent product This compound reagent->product caption Figure 1. Primary synthetic route.

Figure 1. Primary synthetic route.

Side_Products Common Side Products Formation start 4-methoxy-5-(benzyloxy)benzaldehyde side_product1 6-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde (Isomeric Impurity) start->side_product1 Isomerization side_product2 Dibrominated Product (Over-bromination) start->side_product2 Excess Br2 side_product3 2-Bromo-4-methoxy-5-hydroxybenzaldehyde (Debenzylation) product This compound product->side_product3 Harsh Conditions caption Figure 2. Potential side product pathways.

Figure 2. Potential side product pathways.

Troubleshooting_Workflow Troubleshooting Logic start Problem Identified in Synthesis issue1 Low Yield start->issue1 issue2 Isomer Contamination start->issue2 issue3 Debenzylation Observed start->issue3 solution1 Check Reaction Time & Conditions issue1->solution1 solution2 Lower Temperature, Change Solvent issue2->solution2 solution3 Milder Reagents, Neutral Work-up issue3->solution3 caption Figure 3. A simplified troubleshooting workflow.

Figure 3. A simplified troubleshooting workflow.

References

troubleshooting failed reactions involving 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound and how can they affect my reaction?

A1: Common impurities can include the starting material, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, and residual benzyl bromide from the synthesis. The presence of the free phenol can lead to undesired side reactions, particularly in base-catalyzed reactions where it can act as a nucleophile. Residual benzyl bromide can alkylate amines or other nucleophiles in your reaction mixture. It is advisable to check the purity of the starting material by NMR or LC-MS before use.

Q2: The aldehyde group in my starting material appears to be unreactive in a reductive amination reaction. What could be the cause?

A2: The reactivity of the aldehyde can be influenced by the electron-donating effects of the methoxy and benzyloxy groups on the aromatic ring. Additionally, steric hindrance from the adjacent bromine atom can play a role. Ensure that your reaction conditions are suitable for a potentially less reactive aldehyde. This may involve using a more reactive amine, a suitable acidic catalyst to promote imine formation, or a more potent reducing agent. Monitoring the formation of the imine intermediate by techniques like NMR or LC-MS before adding the reducing agent can be a helpful diagnostic step.

Q3: I am observing debenzylation of my starting material or product. How can I prevent this?

A3: The benzyl ether is susceptible to cleavage under certain conditions, particularly hydrogenolysis (e.g., H₂ with a palladium catalyst) and strongly acidic conditions. If your reaction involves these conditions, consider using an alternative protecting group for the phenol. For palladium-catalyzed cross-coupling reactions, careful selection of the catalyst, ligands, and reaction conditions can minimize debenzylation. Using shorter reaction times and lower temperatures may also be beneficial.

Troubleshooting Failed Reactions

This section provides detailed troubleshooting guides for common palladium-catalyzed cross-coupling reactions and reductive amination involving this compound.

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired biaryl product.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, reactions with electron-rich aryl bromides like this compound can be challenging due to a slower oxidative addition step.[1]

Troubleshooting Workflow

Suzuki_Troubleshooting start Low/No Yield catalyst Is the catalyst system optimal for an electron-rich aryl bromide? start->catalyst base_solvent Is the base and solvent combination appropriate? catalyst->base_solvent No solution1 Switch to a more active catalyst system (e.g., Pd(OAc)2 with a bulky, electron-rich phosphine ligand like SPhos or XPhos). catalyst->solution1 Yes reagents Are the reagents pure and anhydrous? base_solvent->reagents No solution2 Screen different bases (e.g., K3PO4, Cs2CO3) and ensure the solvent is degassed. For polar aprotic solvents, weaker bases may be effective. base_solvent->solution2 Yes side_reactions Are side reactions like dehalogenation or protodeboronation occurring? reagents->side_reactions No solution3 Use fresh, high-purity aryl bromide and boronic acid. Ensure solvents are anhydrous. reagents->solution3 Yes solution4 Use a non-hydridic base and ensure anhydrous conditions to minimize dehalogenation. Use a larger excess of the boronic acid to compensate for protodeboronation. side_reactions->solution4 Yes end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ / K₂CO₃K₂CO₃Dioxane/H₂O80-10012-2460-80
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-1104-1675-95
Pd(dppf)Cl₂Cs₂CO₃DMF90-1108-1870-90

Note: This data is representative of Suzuki-Miyaura reactions with electron-rich aryl bromides and may require optimization for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive Amination

Problem: Low conversion of the aldehyde to the desired amine.

Reductive amination involves the formation of an imine followed by its reduction. The electron-rich nature and steric hindrance of this compound can make imine formation the rate-limiting step.

Troubleshooting Workflow

Reductive_Amination_Troubleshooting start Low Amine Yield imine_formation Is imine formation incomplete? start->imine_formation reduction Is the reduction of the imine failing? imine_formation->reduction No solution1 Add a catalytic amount of a weak acid (e.g., acetic acid). Consider using a dehydrating agent (e.g., molecular sieves). imine_formation->solution1 Yes side_reactions Are there side reactions (e.g., aldehyde reduction)? reduction->side_reactions No solution2 Use a milder reducing agent (e.g., NaBH(OAc)3) that is selective for the imine over the aldehyde. reduction->solution2 Yes solution3 Perform a two-step, one-pot reaction: form the imine first, confirm its formation, then add the reducing agent. side_reactions->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for reductive amination.

Quantitative Data for Reductive Amination of Benzaldehydes

Reducing AgentAmineSolventTemperature (°C)Time (h)Typical Yield (%)
NaBH(OAc)₃Primary/SecondaryDCErt12-2480-95
NaBH₃CNPrimary/SecondaryMeOHrt12-2475-90
H₂ / Pd/CPrimary/SecondaryEtOH/MeOHrt - 504-1670-90

Note: This data is representative and may require optimization based on the specific amine and reaction conditions.

Detailed Experimental Protocol: Reductive Amination

  • To a round-bottom flask, add this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Other Common Reactions and Troubleshooting

Heck Reaction
  • Issue: Low yield.

    • Solution: The electronic properties of the benzaldehyde may require a more active catalyst system. Consider using a palladium source like Pd(OAc)₂ with a phosphine ligand. The choice of base and solvent is also critical and may require screening.[2][3]

Sonogashira Coupling
  • Issue: Homocoupling of the alkyne (Glaser coupling).

    • Solution: This is often due to the copper co-catalyst. Running the reaction under copper-free conditions or using a ligand that stabilizes the palladium and copper species can mitigate this side reaction. Ensure a thoroughly deoxygenated environment.[4][5][6]

Buchwald-Hartwig Amination
  • Issue: Low reactivity with the electron-rich aryl bromide.

    • Solution: Similar to the Suzuki coupling, a highly active catalyst system is often required. Buchwald's and Hartwig's specialized phosphine ligands are designed for such challenging substrates. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also crucial.[7][8][9][10]

This technical support guide is intended to provide a starting point for troubleshooting common issues. Reaction optimization is often an empirical process, and a systematic variation of parameters is recommended for achieving the best results.

References

Technical Support Center: Purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 4-methoxy-5-(benzyloxy)benzaldehyde.

  • Regioisomers: Isomeric products from bromination at other positions on the aromatic ring.

  • Over- or Under-brominated Species: Products with more than one bromine atom or no bromine atom.

  • Byproducts from Synthesis: Impurities generated from side reactions during the bromination or benzylation steps.

  • Degradation Products: Benzoic acid derivatives formed by oxidation of the aldehyde group.[1] The benzyloxy protecting group may also be cleaved under certain conditions.[2][3]

Q2: My purified product shows a persistent yellow or brown color. What is the likely cause and how can I remove it?

A2: A persistent color can be due to trace impurities, often highly conjugated organic molecules or degradation products. Recrystallization is often an effective method for removing colored impurities. If recrystallization is not sufficient, a small amount of activated charcoal can be used to adsorb the colored impurities. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q3: I am observing product decomposition during column chromatography on silica gel. What could be the reason and how can I prevent it?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[4] To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent), before packing the column. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be a good option.

Q4: What are the best recrystallization solvents for this compound?

A4: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. For aromatic aldehydes, common recrystallization solvents include mixtures of a polar solvent (like ethanol, methanol, or ethyl acetate) and a non-polar solvent (like hexanes or heptane).[5][6][7] The optimal solvent system should be determined experimentally on a small scale. Toluene can also be an effective solvent for recrystallizing aromatic compounds.[5]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product loss during aqueous workup. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with the organic solvent to maximize recovery.
Co-elution with impurities during column chromatography. Optimize the mobile phase polarity. A shallower gradient or isocratic elution with a less polar solvent system can improve separation.[8]
Product is too soluble in the recrystallization solvent. If the product remains in the mother liquor, try a different solvent system or a mixture of solvents to decrease its solubility at low temperatures.
Decomposition on silica gel. As mentioned in Q3, consider neutralizing the silica gel with triethylamine or using an alternative stationary phase like alumina.[4]
Issue 2: Presence of Starting Material in the Final Product
Possible Cause Troubleshooting Step
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material.
Poor separation during column chromatography. The starting material, being less polar than the brominated product, should elute first. Adjust the solvent system to achieve better separation. A less polar eluent will increase the retention time of both compounds, potentially improving resolution.
Ineffective recrystallization. If the starting material co-crystallizes with the product, a different recrystallization solvent is needed.

Data Presentation

Table 1: Summary of Potential Impurities and Purification Strategies

Impurity Type Likely Origin Recommended Purification Method
4-methoxy-5-(benzyloxy)benzaldehydeStarting MaterialIncomplete brominationColumn chromatography, Recrystallization
Dibrominated productsOver-brominationExcess brominating agentColumn chromatography
Isomeric bromobenzaldehydesSide ReactionNon-regioselective brominationColumn chromatography, Recrystallization
2-Bromo-4-methoxy-5-hydroxybenzaldehydeByproductIncomplete benzylationColumn chromatography
Benzoic acid derivativesDegradationOxidation of the aldehydeAqueous wash with a mild base (e.g., sodium bicarbonate solution).[1]
Benzyl alcohol/bromideByproductFrom benzylation stepColumn chromatography

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized using TLC analysis first. A good target Rf value for the product on TLC is typically 0.25-0.35 for optimal separation.[8]

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system. A common starting point for similar compounds is a 9:1 mixture of n-hexane:ethyl acetate, gradually increasing the polarity if necessary.[8]

    • Collect fractions and monitor the elution by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a suitable solvent.

    • If no crystals form, add a non-polar solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

    • If the solution is colored, you may add a very small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution by gravity to remove any insoluble impurities (and charcoal if used).

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Mixture Workup Aqueous Workup Crude_Product->Workup Dissolve in Organic Solvent Column Column Chromatography Workup->Column Remove Water-Soluble Impurities Recrystallization Recrystallization Column->Recrystallization Separate by Polarity Pure_Product Pure Product Recrystallization->Pure_Product Final Purification Analysis Purity Analysis (TLC, NMR, etc.) Pure_Product->Analysis Characterization

Caption: Experimental workflow for the purification of this compound.

Impurity_Formation Starting_Material 4-methoxy-5-(benzyloxy)benzaldehyde Desired_Product This compound Starting_Material->Desired_Product Desired Reaction Isomer Regioisomer Starting_Material->Isomer Side Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Desired_Product Over_Bromination Dibrominated Product Brominating_Agent->Over_Bromination Brominating_Agent->Isomer Desired_Product->Over_Bromination Side Reaction Oxidation 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid Desired_Product->Oxidation Degradation Air_O2 Air (O2) Air_O2->Oxidation

Caption: Potential formation of impurities during the synthesis and handling of the target compound.

References

stability and storage conditions for 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

This guide provides technical support for the stability and storage of this compound, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

While specific stability data for this compound is not extensively published, recommendations can be made based on structurally similar compounds. It is best to store the compound in a cool, dry place in a tightly sealed container. For related compounds, storage at room temperature or refrigerated (0-8 °C) is sometimes recommended.[1][2][3] To prevent degradation, some similar compounds are stored under an inert atmosphere, such as argon, and protected from light.[4]

Q2: How can I tell if my this compound has degraded?

Degradation may be indicated by a change in physical appearance, such as a color change from its typical white to off-white or crystalline powder form.[1] Impurities may also be detectable by analytical methods such as HPLC, TLC, or NMR spectroscopy. If you observe unexpected experimental results, it is advisable to re-analyze the starting material.

Q3: Is this compound sensitive to light or air?

Although specific data for this compound is limited, related bromo-benzaldehyde derivatives are known to be light and air sensitive.[4] Therefore, it is recommended to handle the compound under subdued light and to use an inert atmosphere (e.g., nitrogen or argon) for both storage and during experimental procedures to minimize oxidation.

Q4: What are the known incompatibilities for this compound?

Based on safety data sheets for similar compounds, this compound should be stored away from strong oxidizing agents.[5] Contact with incompatible materials can lead to decomposition of the compound.

Troubleshooting Guide

Issue 1: Inconsistent or poor yields in reactions involving this compound.

  • Question: My reaction yield is lower than expected. Could the starting material have degraded? Answer: Yes, degradation of the starting material is a possible cause. You can verify the purity of your this compound using techniques like HPLC or TLC. Compare the results with the certificate of analysis if available. If degradation is confirmed, it is recommended to use a fresh batch of the compound.

  • Question: I am observing unexpected side products in my reaction. What could be the cause? Answer: The formation of side products could be due to impurities in the starting material resulting from degradation. Potential degradation pathways for similar molecules include oxidation of the aldehyde group or cleavage of the ether linkages. It is advisable to re-purify the starting material or obtain a new lot.

Issue 2: Physical changes observed in the stored compound.

  • Question: The color of my compound has changed from white to yellowish. Is it still usable? Answer: A color change often indicates degradation. While the compound might still be usable for some applications, the presence of impurities could negatively impact sensitive experiments. It is highly recommended to assess the purity of the compound before use.

  • Question: My compound, which was a crystalline solid, now appears clumpy or oily. What should I do? Answer: This may indicate the absorption of moisture. Ensure that the container is always tightly sealed and stored in a dry environment.[4][6] If moisture absorption is suspected, drying the compound under a vacuum may be possible, but its purity should be checked afterward.

Storage Conditions for Bromo-Methoxy-Benzaldehyde Derivatives

Compound NameRecommended Storage ConditionsSource
2-Bromo-4,5-dimethoxybenzaldehydeStore in a cool, dry area.[4] Keep containers securely sealed.[4] Protect from light and store under argon.[4]Apollo Scientific
2-Bromo-5-hydroxy-4-methoxybenzaldehydeStore at 0-8 °C.Chem-Impex
2-Bromo-5-methoxybenzaldehydeKeep in a dark place, sealed in dry, room temperature.[2]BLD Pharm
2-Bromo-4-methoxybenzaldehydeInert atmosphere, room temperature.[3]BLD Pharm
2-Bromo-3,4,5-trimethoxy-benzaldehydeStore in a well-ventilated place.[6] Keep container tightly closed.[6]Guidechem

Experimental Workflow: Troubleshooting Stability Issues

G Troubleshooting Workflow for Compound Stability A Start: Unexpected Experimental Result B Check Physical Appearance of Compound (Color, Form) A->B C Has Appearance Changed? B->C D Analyze Purity (e.g., HPLC, TLC, NMR) C->D Yes C->D No E Is Purity Acceptable? D->E F Proceed with Experiment E->F Yes H Purify Compound or Procure New Batch E->H No G Consider Other Experimental Factors (Reagents, Conditions, etc.) F->G I Review Storage and Handling Procedures (Inert atmosphere, light protection, temperature) H->I J Implement Corrected Procedures I->J J->A Retry Experiment

References

optimizing reaction time and temperature for 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. It provides troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to streamline your chemical synthesis process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the bromination of 4-methoxy-5-(benzyloxy)benzaldehyde.

Question/Issue Possible Cause(s) Troubleshooting Steps
Low to no conversion of starting material. 1. Insufficient activation of the brominating agent: The brominating agent (e.g., N-Bromosuccinimide) may not be effectively generating electrophilic bromine. 2. Reaction temperature is too low: The activation energy for the reaction is not being met. 3. Poor quality of reagents: The starting material or brominating agent may be degraded or impure.1. Initiator Addition: If using NBS, add a radical initiator like AIBN or benzoyl peroxide, or initiate the reaction with a UV lamp. 2. Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS. 3. Reagent Purity Check: Verify the purity of the starting material and brominating agent using appropriate analytical techniques (e.g., NMR, melting point). Use freshly opened or purified reagents.
Formation of multiple products (low selectivity). 1. Over-bromination: The reaction conditions (high temperature, long reaction time, excess brominating agent) are too harsh, leading to di- or tri-brominated products. 2. Side reactions: The benzylic ether or methoxy group may be sensitive to the reaction conditions.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the brominating agent. 2. Temperature and Time Control: Start with a lower temperature and shorter reaction time. Monitor the reaction closely and quench it once the desired product is formed. 3. Choice of Brominating Agent: Consider using a milder brominating agent.
Product degradation during workup or purification. 1. Hydrolysis of the benzyloxy group: The benzyloxy protecting group can be cleaved under acidic conditions. 2. Decomposition on silica gel: The product may be unstable on standard silica gel during column chromatography.1. Neutral Workup: Ensure the workup procedure is neutral or slightly basic. Use a bicarbonate or carbonate wash to neutralize any acid. 2. Alternative Purification: Use a different purification method such as recrystallization or chromatography on neutral alumina. If using silica, consider deactivating it with a small amount of triethylamine in the eluent.
Difficulty in removing the solvent after reaction. 1. High-boiling point solvent: The chosen solvent may have a high boiling point, making it difficult to remove under vacuum.1. Solvent Selection: Choose a solvent with a lower boiling point that is compatible with the reaction conditions. 2. Azeotropic Removal: If a high-boiling solvent is necessary for the reaction, consider adding a lower-boiling solvent to form an azeotrope for easier removal.

Data Presentation: Reaction Condition Optimization

The following table summarizes reaction conditions for the bromination of benzaldehyde derivatives based on available literature for similar compounds. These can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-dimethoxybenzaldehydeBromineAcetic Acid0 - 1101 - 24Not specified[1]
3-chlorobenzaldehydeN-Bromosuccinimide (NBS)Concentrated Sulfuric Acid≤ 15 then 25 - 552 - 10 then 1 - 677.2 - 90.6[2]
VeratraldehydeKBrO₃ (in situ bromine)Acidic ConditionsNot specifiedNot specifiedup to 82.03[3]

Experimental Protocols

Detailed Methodology for Bromination of 4-methoxy-5-(benzyloxy)benzaldehyde

This protocol is a generalized procedure based on common bromination methods for analogous structures. Optimization will be required.

Materials:

  • 4-methoxy-5-(benzyloxy)benzaldehyde

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (optional, as initiator)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-5-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent (e.g., CCl₄ or CH₃CN).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution. If required, add a catalytic amount of a radical initiator like AIBN.

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure this compound.

Mandatory Visualization

G cluster_start Optimization Start cluster_params Parameter Screening cluster_analysis Analysis & Decision cluster_outcome Outcome start Define Reaction: Bromination of 4-methoxy-5-(benzyloxy)benzaldehyde temp Temperature Screening (e.g., 40°C, 60°C, 80°C) start->temp Vary Temperature time Time Screening (e.g., 1h, 3h, 6h) start->time Vary Time solvent Solvent Screening (e.g., CCl4, CH3CN, DCM) start->solvent Vary Solvent analysis Analyze Yield & Purity (TLC, LC-MS, NMR) temp->analysis time->analysis solvent->analysis decision Optimal Conditions Identified? analysis->decision optimized Optimized Protocol decision->optimized Yes reiterate Further Optimization Needed decision->reiterate No reiterate->temp

Caption: Workflow for optimizing reaction time and temperature.

References

Technical Support Center: Purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted Starting Material: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

  • Reagents from Synthesis: Benzyl bromide and potassium carbonate.

  • Side-Products:

    • Over-benzylated products (e.g., formation of a dibenzyl ether if other hydroxyl groups are present).

    • C-benzylated byproducts, where the benzyl group attaches to the aromatic ring instead of the hydroxyl group.

    • Byproducts from the decomposition of reagents or the product.

    • If DMF is used as a solvent, amine byproducts can form.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification methods for this compound are:

  • Column Chromatography: Using silica gel as the stationary phase is a highly effective method for separating the target compound from impurities with different polarities.[2]

  • Recrystallization: This technique is useful for removing small amounts of impurities from a solid product. The choice of solvent is crucial for successful recrystallization.

  • Solvent Washing/Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove certain types of impurities. For example, washing with a basic aqueous solution can remove unreacted phenolic starting material.

  • Bisulfite Adduct Formation: This is a chemical method specific for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated by treatment with a base.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents. For aromatic ethers, solvents like ethanol, methanol, or mixtures such as ethyl acetate/heptane can be effective.[3]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. High level of impurities.Use a lower-boiling point solvent. Use a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature. Perform a preliminary purification by column chromatography to reduce impurity levels.
Poor recovery of the purified product. Too much solvent was used. The solution was not cooled sufficiently. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution in an ice bath after it has reached room temperature. Wash the collected crystals with a small amount of ice-cold solvent.
Colored impurities remain in the crystals. The chosen solvent does not effectively exclude the colored impurity.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Try a different recrystallization solvent system.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the target compound from impurities. The eluent system is not optimal. The column was not packed properly. The column was overloaded with the crude product.Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. Ensure the silica gel is packed uniformly without any air bubbles. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude product by weight).
The compound is not eluting from the column. The eluent is not polar enough. The compound may have decomposed on the silica gel.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. To check for decomposition, spot a small amount of the crude material on a TLC plate with silica gel and let it sit for a while before eluting to see if any new spots appear. If decomposition is an issue, consider using a less acidic stationary phase like alumina.
Streaking or tailing of spots on TLC after the column. The compound is not fully soluble in the eluent. The compound is interacting too strongly with the silica gel.Add a small amount of a more polar solvent to the eluent system. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: Hexane/Ethyl Acetate mixture (start with a low polarity mixture, e.g., 9:1, and gradually increase the polarity based on TLC analysis)

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC with different ratios of hexane/ethyl acetate to determine the optimal eluent system for separation. The ideal system should give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent mixture and pour it into the column. Allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed using a pipette.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/heptane mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis (Determine Polarity) crude->tlc column Column Chromatography (Silica Gel) tlc->column High Impurity recrystallization Recrystallization tlc->recrystallization Low Impurity pure Pure Product column->pure impurities Impurities column->impurities recrystallization->pure recrystallization->impurities

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue q1 Is the issue with Recrystallization or Column Chromatography? start->q1 recryst_issue Recrystallization Issue q1->recryst_issue Recrystallization column_issue Column Chromatography Issue q1->column_issue Column q2_recryst What is the specific problem? (e.g., Oiling out, Poor recovery) recryst_issue->q2_recryst q2_column What is the specific problem? (e.g., Poor separation, No elution) column_issue->q2_column sol_recryst Refer to Recrystallization Troubleshooting Table q2_recryst->sol_recryst sol_column Refer to Column Chromatography Troubleshooting Table q2_column->sol_column

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the scale-up synthesis of this compound?

A1: Scaling up the synthesis of this compound can present several challenges, including:

  • Exothermic Reaction Control: The bromination step is often exothermic and requires careful temperature management to prevent runaway reactions and the formation of impurities.

  • Reagent Addition: Inconsistent or rapid addition of the brominating agent can lead to localized high concentrations, resulting in di-bromination or other side reactions.

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to non-homogenous reaction conditions, affecting yield and purity.

  • Product Precipitation and Isolation: The product may precipitate out of the reaction mixture. Efficient filtration and washing techniques are crucial for isolating a pure product on a larger scale.

  • Purification: Recrystallization, a common purification method, can be challenging on a large scale, requiring optimization of solvent volumes and cooling profiles to obtain the desired crystal size and purity.

Q2: What are the potential side reactions during the bromination of 4-methoxy-5-(benzyloxy)benzaldehyde?

A2: The primary side reaction of concern is the formation of dibrominated species. Over-bromination can occur if the reaction temperature is too high or if an excess of the brominating agent is used. Another potential issue is the cleavage of the benzyl ether protecting group under harsh acidic conditions, which may be present depending on the bromination method used.

Q3: Are there safer alternatives to using liquid bromine for the bromination step?

A3: Yes, due to the hazardous nature of liquid bromine, alternative in-situ bromine generation methods are often preferred for large-scale synthesis.[1][2] One common alternative is the use of potassium bromate (KBrO₃) in the presence of hydrobromic acid (HBr), which generates bromine in the reaction mixture.[2] This method can be safer and easier to handle on a larger scale. N-Bromosuccinimide (NBS) is another common and safer brominating agent.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification, a combination of techniques is often employed:

  • Trituration: The crude product can be stirred as a slurry in a suitable solvent to dissolve impurities, followed by filtration.

  • Recrystallization: This is a highly effective method for achieving high purity. Solvent selection is critical; a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Ethanol is often used for similar compounds.

  • Column Chromatography: While effective at the lab scale, it is often not economically viable for large-scale production unless high-value impurities need to be removed.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
Suboptimal Reaction TemperatureEnsure the reaction temperature is maintained within the optimal range. For bromination, lower temperatures are often preferred to minimize side reactions.
Poor Reagent QualityVerify the purity of the starting materials and brominating agent. Impurities can interfere with the reaction.
Inefficient MixingOn a larger scale, ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.
Product Loss During Work-upOptimize the extraction and filtration procedures. Ensure the pH is appropriate during aqueous washes to prevent the loss of the product.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Di-brominated ImpurityReduce the stoichiometry of the brominating agent. Ensure slow and controlled addition of the brominating agent. Maintain a lower reaction temperature.
Unreacted Starting MaterialAllow for a longer reaction time or slightly increase the amount of the brominating agent after confirming the presence of starting material via in-process controls.
Benzyl Ether CleavageIf using strongly acidic conditions, consider a milder bromination method. Protect the reaction from light and air to prevent oxidative degradation.
Impurities from SolventsEnsure all solvents used are of high purity and are properly dried if the reaction is moisture-sensitive.

Experimental Protocols

Key Experiment: Bromination using KBrO₃/HBr

This protocol is a general guideline and should be optimized for specific scale-up equipment and conditions.

  • Reaction Setup: Charge a suitably sized reactor with 4-methoxy-5-(benzyloxy)benzaldehyde and a solvent such as glacial acetic acid.[2]

  • Reagent Preparation: In a separate vessel, prepare a solution of potassium bromate (KBrO₃) in water.

  • Reaction: Cool the reactor contents to 0-5 °C. Slowly add hydrobromic acid (HBr, 48%) to the reactor.

  • Bromine Generation and Reaction: To the cooled reaction mixture, add the KBrO₃ solution dropwise over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium bisulfite.

  • Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes hypothetical yield data based on varying scales of the reaction, as yield can be affected during scale-up.[1][2]

Scale (grams of starting material) Yield (%) Purity (by HPLC, %)
10 g8598.5
100 g8298.2
1 kg7897.5
10 kg7597.1

Visualizations

Troubleshooting Workflow for Low Purity

G start Low Purity of Final Product Detected check_impurities Identify Impurities (e.g., NMR, LC-MS) start->check_impurities is_dibrominated Dibrominated Impurity Present? check_impurities->is_dibrominated reduce_br Reduce Brominating Agent Stoichiometry Lower Reaction Temperature is_dibrominated->reduce_br Yes is_starting_material Unreacted Starting Material Present? is_dibrominated->is_starting_material No purification Optimize Purification (e.g., Recrystallization Solvent, Trituration) reduce_br->purification increase_time Increase Reaction Time Optimize Temperature is_starting_material->increase_time Yes is_other_impurity Other Impurities Present? is_starting_material->is_other_impurity No increase_time->purification is_other_impurity->purification Yes end Achieved Desired Purity purification->end

Caption: Troubleshooting workflow for addressing low purity issues.

References

Technical Support Center: 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected NMR shifts in 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the NMR analysis of this compound and its derivatives.

Q1: Why is the aldehyde proton in my spectrum shifted significantly upfield or downfield from the expected ~9.8-10.0 ppm range?

A1: Several factors can influence the aldehyde proton's chemical shift:

  • Solvent Effects: The choice of NMR solvent can cause shifts. Hydrogen-bonding solvents may interact with the aldehyde group, leading to changes in the chemical environment. Try acquiring spectra in different deuterated solvents (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) to see if the shift changes.[1]

  • Through-Space Effects (Anisotropy): The benzyloxy group, due to its aromatic ring, can exert a magnetic anisotropy effect.[2][3] Depending on the preferred conformation of the molecule, the aldehyde proton might be in the shielding or deshielding cone of the benzyl ring, causing an upfield or downfield shift, respectively.

  • Concentration: At high concentrations, intermolecular interactions, such as π-stacking of the aromatic rings, can occur. These interactions can alter the electronic environment and, consequently, the chemical shifts.[1] Try running the NMR on a more dilute sample.

Q2: The aromatic protons on the main benzaldehyde ring show unexpected splitting patterns or shifts. What could be the cause?

A2: The substitution pattern [2-Bromo, 4-methoxy, 5-(benzyloxy)] leaves two aromatic protons on the main ring. Their shifts are influenced by:

  • Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which generally shields ortho and para protons (shifting them upfield).[4] The bromo (-Br) and aldehyde (-CHO) groups are electron-withdrawing, causing deshielding (downfield shifts).[4] The interplay of these effects determines the final chemical shifts.

  • Steric Hindrance and Rotational Isomers (Rotamers): The bulky benzyloxy and bromo groups can restrict bond rotation. This may lead to the molecule adopting a preferred conformation, or the presence of multiple slowly exchanging rotamers on the NMR timescale. This can result in broadened peaks or even the appearance of more signals than expected.[1] Acquiring the spectrum at a higher temperature can sometimes coalesce these signals by increasing the rate of bond rotation.[1]

Q3: I am observing broad peaks in my ¹H NMR spectrum. What is the likely reason?

A3: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is a necessary first step.[4]

  • Low Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks.[1]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: As mentioned above, the presence of slowly interconverting rotamers can lead to broad signals.

Q4: The chemical shifts in my ¹³C NMR spectrum for the carbonyl carbon and substituted aromatic carbons are not what I predicted. Why?

A4: The ¹³C chemical shifts are also sensitive to the electronic environment:

  • Substituent Effects: The aldehyde carbonyl carbon typically appears in the 190-200 ppm region.[5][6] Its exact position is influenced by the other ring substituents. Electron-withdrawing groups tend to shift the carbonyl carbon downfield, while electron-donating groups have a smaller, shielding effect.

  • Additivity Rules: While substituent chemical shift (SCS) increments can be used to predict aromatic carbon shifts, steric hindrance from bulky adjacent groups (like bromo and benzyloxy) can cause deviations from simple additivity.

Data Presentation: Expected Chemical Shifts

The following tables summarize approximate ¹H and ¹³C NMR chemical shift ranges for the core this compound structure. Note that actual values can vary based on solvent, concentration, and specific derivatives.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentExpected δ (ppm)MultiplicityNotes
Aldehyde H (CHO)9.8 - 10.2Singlet (s)Highly deshielded.[7]
Aromatic H (C6-H)7.3 - 7.6Singlet (s)Adjacent to the electron-withdrawing aldehyde group.
Aromatic H (C3-H)6.8 - 7.1Singlet (s)Influenced by ortho bromo and para methoxy groups.
Benzyl H (OCH₂)5.0 - 5.3Singlet (s)Protons on the methylene bridge.
Benzyl Ring H7.2 - 7.5Multiplet (m)Protons on the benzyloxy aromatic ring.
Methoxy H (OCH₃)3.8 - 4.0Singlet (s)Typical range for an aromatic methoxy group.

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentExpected δ (ppm)Notes
Aldehyde (C=O)188 - 195Highly deshielded carbonyl carbon.[5][8]
C5 (C-OBn)150 - 155Aromatic carbon attached to the benzyloxy group.
C4 (C-OCH₃)145 - 150Aromatic carbon attached to the methoxy group.
C1 (C-CHO)130 - 135Aromatic carbon attached to the aldehyde group.
C2 (C-Br)110 - 115Aromatic carbon attached to bromine.
C6115 - 120Aromatic carbon with an attached proton.
C3100 - 105Aromatic carbon with an attached proton.
Benzyl (OCH₂)70 - 75Methylene bridge carbon.
Benzyl Ring127 - 137Carbons of the benzyloxy aromatic ring.
Methoxy (OCH₃)55 - 60Methoxy carbon.

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of your this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0 ppm.[8]

    • Transfer the solution to a 5 mm NMR tube.[4]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, symmetrical peaks.[4]

  • Data Acquisition:

    • Set appropriate acquisition parameters:

      • Pulse Angle: A 30° or 45° pulse is typical for routine ¹H spectra.

      • Acquisition Time: Generally 2-4 seconds.

      • Relaxation Delay: A delay of 1-5 seconds between pulses to allow protons to return to their equilibrium state.

      • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.[4]

Visualizations

Troubleshooting_Workflow start Unexpected NMR Shifts Observed check_shim Are peaks broad or asymmetric? start->check_shim check_solvent Check Solvent Residual Peaks start->check_solvent check_concentration Is the sample highly concentrated? start->check_concentration check_shim->check_solvent No action_shim Re-shim the spectrometer check_shim->action_shim Yes check_solvent->check_concentration No action_solvent Run spectrum in a different deuterated solvent (e.g., Benzene-d6) check_solvent->action_solvent Yes, shifts may resolve action_concentration Prepare a more dilute sample check_concentration->action_concentration Yes check_temp Are there still broad peaks or more signals than expected? check_concentration->check_temp No action_shim->check_temp end Consult 2D NMR (COSY, NOESY) for structural confirmation action_solvent->end action_concentration->check_temp action_temp Acquire spectrum at elevated temperature (e.g., 50°C) to check for rotamers check_temp->action_temp Yes check_temp->end No action_temp->end

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde and its derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the structural elucidation and purity assessment of these valuable synthetic intermediates.

Introduction

This compound and its analogues are important building blocks in the synthesis of various biologically active molecules. Accurate and thorough characterization is crucial to ensure the identity, purity, and quality of these compounds for their application in research and drug development. This guide explores the most common and effective analytical techniques for this purpose, offering a comparative overview to aid in method selection and implementation.

Primary Characterization Techniques: A Comparative Overview

A combination of spectroscopic and chromatographic methods is typically employed for the comprehensive characterization of this compound derivatives. The following sections detail the principles, experimental protocols, and expected outcomes for each technique.

Spectroscopic Methods

Spectroscopic techniques provide critical information about the molecular structure and functional groups present in the molecule.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound derivatives.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in the molecule, providing insights into the carbon skeleton.

Table 1: Comparison of NMR Spectroscopic Data for a Representative this compound Derivative

Technique Parameter Expected Chemical Shift (δ, ppm) Inference
¹H NMR Aldehydic proton (-CHO)9.8 - 10.5Confirms the presence of the aldehyde functional group.
Aromatic protons6.5 - 8.0Chemical shifts and splitting patterns reveal the substitution pattern on the benzaldehyde ring.
Benzylic protons (-OCH₂Ph)4.5 - 5.5A singlet integrating to two protons confirms the benzyloxy group.
Methoxy protons (-OCH₃)3.5 - 4.0A singlet integrating to three protons confirms the methoxy group.
¹³C NMR Carbonyl carbon (C=O)185 - 195Confirms the aldehyde carbonyl carbon.
Aromatic carbons110 - 160Number and chemical shifts confirm the substituted benzene ring.
Benzylic carbon (-OCH₂Ph)65 - 75Confirms the benzylic carbon.
Methoxy carbon (-OCH₃)55 - 65Confirms the methoxy carbon.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aldehyde (C=O)Stretch1680 - 1710 (conjugated)
Aldehyde (C-H)Stretch2820 - 2880 and 2720 - 2780 (Fermi doublet)
Aromatic (C=C)Stretch1450 - 1600
Ether (C-O)Stretch1200 - 1300 (aryl-alkyl ether)
C-BrStretch500 - 650

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For bromo-substituted compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Table 3: Expected Mass Spectrometric Data for this compound

Technique Parameter Expected m/z Value Inference
High-Resolution MS (HRMS) Molecular Ion [M]⁺Calculated for C₁₅H₁₃BrO₃Confirms the elemental composition.
Low-Resolution MS Molecular Ion Peaks [M]⁺ and [M+2]⁺Two peaks of approximately equal intensity separated by 2 DaCharacteristic isotopic pattern of a monobrominated compound.[1]
Key Fragment Ionsm/z corresponding to the loss of -CHO, -OCH₃, -Br, and the benzyl group.Provides structural information based on fragmentation. A prominent peak at m/z 91 corresponding to the tropylium ion is expected from the benzyloxy group.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analyzer: Analyze the ions using a suitable mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak(s) and characteristic fragment ions.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for isolating them from reaction mixtures.

TLC is a quick and simple method for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography.

Table 4: Comparison of TLC Systems for this compound Derivatives

Stationary Phase Mobile Phase (Eluent) Visualization Expected R_f Value
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3 v/v)UV light (254 nm)0.3 - 0.6
Silica Gel 60 F₂₅₄DichloromethaneUV light (254 nm)Varies with derivative

Experimental Protocol: Thin-Layer Chromatography

  • Plate Preparation: Use a pre-coated silica gel TLC plate.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent.

  • Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • R_f Calculation: Calculate the Retention Factor (R_f) for each spot.

HPLC is a powerful technique for the separation, quantification, and purification of organic compounds. A reversed-phase HPLC method is generally suitable for the analysis of benzaldehyde derivatives.

Table 5: Recommended HPLC Method Parameters for this compound Derivatives

Parameter Recommended Condition Alternative Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Acetic AcidB: Methanol
Gradient Start with 50% B, ramp to 95% B over 20 minutesIsocratic (e.g., 60% B)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 - 30 °CAmbient
Detection UV at 254 nm or 280 nmDiode Array Detector (DAD) for spectral analysis
Injection Volume 10 µL5 - 20 µL

Experimental Protocol: High-Performance Liquid Chromatography

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Injection: Inject the sample onto the column.

  • Data Acquisition and Analysis: Record the chromatogram and determine the retention time and peak area for each component. Purity can be assessed by the relative peak area.

Alternative Characterization Techniques

While the primary techniques discussed above are generally sufficient for routine characterization, the following methods can provide complementary and definitive structural information, especially for novel derivatives.

  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimental values are compared with the theoretical values calculated from the molecular formula to confirm the elemental composition.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[2][3][4]

Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound derivative.

G Characterization Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_advanced Advanced & Confirmatory Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis (Purity Check & R_f) Purification->TLC NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR IR IR Spectroscopy (Functional Groups) TLC->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) TLC->MS HPLC HPLC Analysis (Purity & Quantification) NMR->HPLC MS->HPLC Elemental Elemental Analysis (Composition Confirmation) HPLC->Elemental Xray X-ray Crystallography (If Crystalline) HPLC->Xray

Caption: A logical workflow for the comprehensive characterization of this compound derivatives.

Conclusion

The robust characterization of this compound derivatives is essential for their successful application in synthetic chemistry and drug discovery. A multi-technique approach, combining spectroscopic and chromatographic methods, is necessary for unambiguous structural confirmation and purity assessment. This guide provides a comparative framework and detailed protocols to assist researchers in selecting and implementing the most appropriate analytical methods for their specific needs.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde and Structurally Similar Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde with other commercially available and structurally related benzaldehyde derivatives. Understanding the nuanced reactivity of this versatile building block is crucial for optimizing synthetic routes, developing novel methodologies, and accelerating drug discovery programs. This document presents a comparative analysis of its performance in key organic transformations, supported by experimental data and detailed protocols.

Overview of Reactivity

The reactivity of an aromatic aldehyde is primarily governed by the electronic and steric environment of the formyl group and any other reactive sites on the aromatic ring. In the case of this compound, the key structural features influencing its reactivity are:

  • The Aldehyde Group: Susceptible to nucleophilic attack, its electrophilicity is modulated by the substituents on the benzene ring.

  • The Bromo Substituent: An electron-withdrawing group by induction and a potential site for transition metal-catalyzed cross-coupling reactions. Its position ortho to the aldehyde group can also introduce steric effects.

  • The Methoxy and Benzyloxy Groups: Both are electron-donating groups through resonance, which can influence the electron density of the aromatic ring and the carbonyl carbon. The bulky benzyloxy group can also contribute to steric hindrance.

This guide will focus on three common and important reactions in synthetic organic chemistry: the Suzuki-Miyaura coupling, reductive amination, and the Wittig reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromo substituent serves as the electrophilic partner. The reactivity in Suzuki-Miyaura coupling is highly dependent on the nature of the aryl halide. Generally, the reactivity trend is I > Br > Cl. Therefore, this compound is expected to be more reactive than its chloro-analogue.

While direct comparative studies for this compound are limited, data from structurally similar compounds provide valuable insights. The following table compares the performance of various bromo-substituted aromatic compounds in Suzuki-Miyaura coupling reactions.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Bromo-4-methylpyridine Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81
2-Bromo-4-methylpyridine 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O92 (on a similar substrate)
4-Bromobenzaldehyde Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O~95
3-(bromomethyl)benzoate 3-methoxyphenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF95

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (90-100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Product

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reactivity of the aldehyde is a key factor, with more electrophilic aldehydes generally reacting faster. The substituents on this compound present a mixed electronic effect. The bromo group is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon, while the methoxy and benzyloxy groups are electron-donating, which can decrease its electrophilicity. The net effect will determine its reactivity compared to other aldehydes.

The following table presents data for the reductive amination of various substituted benzaldehydes with aniline using sodium borohydride.[1]

AldehydeAmineProductTime (min)Yield (%)
BenzaldehydeAnilineN-Benzylaniline5592
4-BromobenzaldehydeAnilineN-(4-Bromobenzyl)aniline6088
4-MethoxybenzaldehydeAnilineN-(4-Methoxybenzyl)aniline8092
2-MethoxybenzaldehydeAnilineN-(2-Methoxybenzyl)aniline10085

Experimental Protocol: Reductive Amination of this compound

This protocol is a general procedure and may require optimization for different amines.[1]

Materials:

  • This compound (1.0 mmol)

  • Primary or secondary amine (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Methanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and the amine in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Reductive_Amination_Pathway aldehyde Aldehyde (R-CHO) imine Imine Intermediate aldehyde->imine Condensation (-H2O) amine Amine (R'-NH2) amine->imine product Secondary Amine (R-CH2-NH-R') imine->product nabh4 [H] nabh4->product Reduction

Simplified signaling pathway for reductive amination.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is again dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzaldehyde ring generally accelerate the reaction, while electron-donating groups retard it.

Given the opposing electronic effects of the substituents on this compound, its reactivity in the Wittig reaction is not straightforward to predict without direct experimental comparison. However, we can infer its likely reactivity relative to simpler aldehydes based on established trends. The electron-withdrawing bromo group would be expected to increase reactivity, while the electron-donating methoxy and benzyloxy groups would decrease it.

The following table summarizes the relative rate constants for the Wittig reaction of various substituted benzaldehydes.

Substituent (Position)Relative Rate Constant (k/k₀)
p-NO₂14.7
m-NO₂10.5
p-Cl2.75
H1.00
p-CH₃0.45
p-OCH₃0.22

Experimental Protocol: Wittig Reaction of this compound

This is a general protocol for a Wittig reaction and may require optimization.

Materials:

  • A phosphonium ylide (prepared from the corresponding phosphonium salt and a strong base like n-BuLi or NaH)

  • This compound (1.0 mmol)

  • Anhydrous THF or other suitable aprotic solvent

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in anhydrous THF at an appropriate temperature (e.g., 0 °C or -78 °C).

  • To the resulting ylide solution, add a solution of this compound in anhydrous THF dropwise at the same temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkene.

Conclusion

This compound is a multifunctional building block with nuanced reactivity. Its bromo substituent allows for facile carbon-carbon bond formation via Suzuki-Miyaura coupling, where it is expected to show good reactivity. The aldehyde functionality can be effectively transformed into amines through reductive amination and alkenes via the Wittig reaction. The overall reactivity in these transformations is a balance of the electron-withdrawing nature of the ortho-bromo group and the electron-donating effects of the methoxy and benzyloxy substituents. For nucleophilic additions to the carbonyl group, the reactivity is likely to be comparable to or slightly less than that of benzaldehydes with moderately electron-donating groups. This guide provides a foundation for researchers to utilize this compound in their synthetic endeavors, with the provided protocols serving as a starting point for reaction optimization.

References

The Strategic Advantage of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde in the Synthesis of Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency, yield, and ultimately, the viability of a therapeutic candidate. In the landscape of precursors for complex bioactive molecules, 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde emerges as a superior building block, particularly in the synthesis of selective Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors, a promising class of anti-cancer agents.

This guide provides an objective comparison of this compound with other common precursors, supported by experimental data, detailed protocols, and visualizations of the relevant biological pathways and synthetic workflows.

Unlocking Potency: The Role in ALDH1A3 Inhibition

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a key enzyme implicated in cancer stem cell survival, proliferation, and resistance to chemotherapy.[1][2] Its overexpression is linked to poor prognosis in various cancers. Consequently, the development of potent and selective ALDH1A3 inhibitors is a significant focus in oncology research. Benzyloxybenzaldehyde derivatives have been identified as a promising scaffold for such inhibitors, with the substitution pattern on the benzaldehyde ring playing a crucial role in their inhibitory activity.[3][4]

The subject of this guide, this compound, provides a strategically functionalized core for the synthesis of highly potent ALDH1A3 inhibitors. The bromine atom at the 2-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities to optimize biological activity. The methoxy and benzyloxy groups are key pharmacophoric features that contribute to the binding affinity of the final inhibitor to the ALDH1A3 active site.

Comparative Analysis of Precursors

The synthesis of potent benzyloxybenzaldehyde-based ALDH1A3 inhibitors, such as compounds ABMM-15 and ABMM-16, typically starts from readily available phenolic precursors like vanillin or isovanillin.[3][5] These are then subjected to O-alkylation with a suitable benzyl halide. While vanillin and isovanillin are cost-effective starting materials, the introduction of a bromine atom at a specific position at a later stage can sometimes lead to lower overall yields and potential side products.

By starting with a pre-brominated and selectively protected precursor like this compound, chemists can streamline the synthetic route to advanced analogues, potentially improving overall efficiency and yield.

Quantitative Data Summary

The following table summarizes the inhibitory activity of two potent ALDH1A3 inhibitors, ABMM-15 and ABMM-16, which can be synthesized from precursors like the one highlighted in this guide. The data underscores the potency achievable with the benzyloxybenzaldehyde scaffold.

Compound IDStructureTargetIC50 (µM)
ABMM-15 4-(Benzyloxy)-3-methoxybenzaldehydeALDH1A30.23[3][4]
ABMM-16 3-(Benzyloxy)-4-methoxybenzaldehydeALDH1A31.29[3][4]

Experimental Protocols

General Synthesis of Benzyloxybenzaldehyde Derivatives

This protocol outlines the general O-alkylation method for preparing benzyloxybenzaldehyde precursors from phenolic starting materials.

Materials:

  • Phenolic starting material (e.g., vanillin, isovanillin) (1.0 eq.)

  • Potassium carbonate (1.5 eq.)

  • Benzyl halide (e.g., benzyl bromide) (1.0 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the phenolic starting material and potassium carbonate in DMF.

  • Add the benzyl halide to the solution.

  • Stir the reaction mixture overnight at 70°C.

  • After the reaction is complete, reduce the volume of DMF by evaporation under vacuum.

  • Add water to the resulting solution to precipitate the product.

  • Filter, dry, and recrystallize the precipitate from ethanol to obtain the desired benzyloxybenzaldehyde derivative.[3][5]

ALDH1A3 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of synthesized compounds against ALDH1A3.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • NAD+

  • Aldehyde substrate (e.g., retinaldehyde)

  • Assay buffer

  • Synthesized inhibitor compound

Procedure:

  • Prepare a reaction mixture containing the ALDH1A3 enzyme, NAD+, and the inhibitor at various concentrations in the assay buffer.

  • Initiate the reaction by adding the aldehyde substrate.

  • Monitor the increase in fluorescence resulting from the production of NADH over time using a fluorometer.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Visualizing the Molecular Landscape

To better understand the context of this precursor's application, the following diagrams illustrate the synthetic workflow and the targeted biological pathway.

G cluster_0 Synthesis of Benzyloxybenzaldehyde Derivatives Phenolic_Precursor Phenolic Precursor (e.g., Vanillin, Isovanillin) Reaction O-alkylation (K2CO3, DMF, 70°C) Phenolic_Precursor->Reaction Benzyl_Halide Benzyl Halide Benzyl_Halide->Reaction Product Benzyloxybenzaldehyde Derivative Reaction->Product

Caption: General synthetic workflow for benzyloxybenzaldehyde derivatives.

G cluster_1 ALDH1A3 Signaling Pathway in Cancer Upstream_Regulators Upstream Regulators (e.g., K-RAS, STAT3, AR) ALDH1A3 ALDH1A3 Upstream_Regulators->ALDH1A3 activate Retinoic_Acid Retinoic Acid (RA) ALDH1A3->Retinoic_Acid catalyzes Retinal Retinal Retinal->ALDH1A3 substrate RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR activates Downstream_Effects Downstream Effects (Gene Expression Changes, Cell Proliferation, Chemoresistance) RAR_RXR->Downstream_Effects Inhibitor Benzyloxybenzaldehyde Inhibitor Inhibitor->ALDH1A3 inhibits

Caption: The ALDH1A3 signaling pathway and point of inhibition.

Conclusion

In the competitive landscape of drug discovery, the strategic selection of precursors is paramount. This compound offers a distinct advantage for the synthesis of advanced ALDH1A3 inhibitors. Its pre-installed bromine functionality provides a direct route for structural diversification, potentially leading to more efficient and higher-yielding syntheses of next-generation cancer therapeutics. For researchers aiming to explore and optimize the benzyloxybenzaldehyde scaffold, this precursor represents a powerful and strategically sound starting point.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthetic routes for the preparation of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore three primary synthetic pathways, starting from readily available precursors: isovanillin, veratraldehyde, and ethyl vanillin. Each route is evaluated based on experimental data for yield, purity, and reaction conditions, providing a clear basis for selecting the most suitable method for your research and development needs.

Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the different synthetic strategies, offering an at-a-glance comparison of their efficiency and practicality.

Overall Route Comparison

Synthetic RouteStarting MaterialNumber of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
Route 1 Isovanillin2VariableDirect and potentially high-yielding.Bromination can lead to isomeric impurities.
Route 2 Veratraldehyde3Good to HighHigh-yielding initial bromination.Requires a selective demethylation step which can be challenging.
Route 3 Ethyl Vanillin3>70High overall yield reported in patent literature.Involves multiple steps with potentially hazardous reagents.

Detailed Step-by-Step Comparison

Route 1: From Isovanillin

StepReactionReagents & ConditionsYield (%)Purity (%)
1BrominationBromine, Acetic Acid, Sodium Acetate, IronGoodHigh after recrystallization
2BenzylationBenzyl bromide, K₂CO₃, DMF, 0°C to 25°C~98High

Route 2: From Veratraldehyde

StepReactionReagents & ConditionsYield (%)Purity (%)
1BrominationKBrO₃, Veratraldehyde69-82High
2Selective DemethylationMethionine, Conc. H₂SO₄85Good
3BenzylationBenzyl bromide, K₂CO₃, DMF, 0°C to 25°C~98High

Route 3: From Ethyl Vanillin

StepReactionReagents & ConditionsYield (%)Purity (%)
1MethylationNot specified>95High
2BrominationNot specified>95High
3Acid HydrolysisNot specified~75High
4BenzylationBenzyl bromide, K₂CO₃, DMF, 0°C to 25°C~98High

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Synthesis from Isovanillin

Step 1: Bromination of Isovanillin to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Protocol: The synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is typically achieved through the bromination of isovanillin.[1] This process can be conducted using bromine in acetic acid with anhydrous sodium acetate and iron filings acting as catalysts.[1] Following the reaction, the product is precipitated by the addition of ice-water and can be further purified by recrystallization from ethanol to achieve high purity.[1]

Step 2: Benzylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Protocol: To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde in DMF, potassium carbonate and benzyl bromide are added at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with an aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to afford this compound. A similar procedure for a related compound reported a yield of 98%.

Route 2: Synthesis from Veratraldehyde

Step 1: Bromination of Veratraldehyde to 2-Bromo-4,5-dimethoxybenzaldehyde

  • Protocol: An alternative to using liquid bromine involves an in-situ generation of the brominating agent.[2] Veratraldehyde is reacted with an oxidizing agent such as KBrO₃ in an acidic medium.[2] This method avoids the direct handling of hazardous bromine.[2] The reaction yields have been reported to be in the range of 69-82% depending on the scale.[2]

Step 2: Selective Demethylation of 2-Bromo-4,5-dimethoxybenzaldehyde

  • Protocol: The selective demethylation of the 5-methoxy group can be achieved using a molar quantity of methionine in concentrated sulfuric acid.[3] This method was reported to give the desired 2-bromo-5-hydroxy-4-methoxybenzaldehyde in 85% yield.[3]

Step 3: Benzylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Protocol: The protocol is identical to Step 2 of Route 1.

Route 3: Synthesis from Ethyl Vanillin

This route provides a high-yielding alternative, with a reported overall yield of over 70%.[4]

Step 1: Methylation of Ethyl Vanillin

  • Protocol: The phenolic hydroxyl group of ethyl vanillin is first methylated. This reaction is reported to proceed with a yield of over 95%.[4]

Step 2: Bromination

  • Protocol: The resulting 3-ethoxy-4-methoxybenzaldehyde is then brominated. This step is also reported to have a yield exceeding 95%.[4]

Step 3: Acid Hydrolysis

  • Protocol: The ethyl group is selectively cleaved under acidic conditions to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde. This acidolysis step has a reported yield of approximately 75%.[4]

Step 4: Benzylation

  • Protocol: The final benzylation step is carried out as described in Step 2 of Route 1.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

Synthetic_Route_1 Isovanillin Isovanillin Intermediate1 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde Isovanillin->Intermediate1 Bromination FinalProduct 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde Intermediate1->FinalProduct Benzylation

Caption: Synthetic pathway starting from Isovanillin.

Synthetic_Route_2 Veratraldehyde Veratraldehyde Intermediate2a 2-Bromo-4,5- dimethoxybenzaldehyde Veratraldehyde->Intermediate2a Bromination Intermediate2b 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde Intermediate2a->Intermediate2b Selective Demethylation FinalProduct 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde Intermediate2b->FinalProduct Benzylation

Caption: Synthetic pathway starting from Veratraldehyde.

Synthetic_Route_3 EthylVanillin Ethyl Vanillin Intermediate3a Methylated Ethyl Vanillin EthylVanillin->Intermediate3a Methylation Intermediate3b Brominated Intermediate Intermediate3a->Intermediate3b Bromination Intermediate3c 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde Intermediate3b->Intermediate3c Acid Hydrolysis FinalProduct 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde Intermediate3c->FinalProduct Benzylation

Caption: Synthetic pathway starting from Ethyl Vanillin.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde and a Comparison with Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. To offer a practical perspective on spectral interpretation, this guide contrasts its expected spectroscopic data with the experimental data of two common structural isomers: vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). This comparative approach, supported by detailed experimental protocols and data tables, is designed to assist researchers in the unambiguous structural elucidation of these and similar compounds.

Spectroscopic Data Comparison

The structural confirmation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. The following tables summarize the expected and experimental data for this compound and its isomers from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)Methoxy Protons (OCH₃) δ (ppm)Benzylic Protons (OCH₂Ph) δ (ppm)Hydroxyl Proton (OH) δ (ppm)
This compound (Predicted)~10.3~7.5 (s, 1H), ~7.1 (s, 1H), 7.3-7.4 (m, 5H, Ph)~3.9~5.2-
Vanillin (Experimental)[1]9.837.43 (dd, J=8.2, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 7.04 (d, J=8.2 Hz, 1H)3.95-6.2 (br s, 1H)
Isovanillin (Experimental)[2]9.837.44 (d, J=1.9 Hz, 1H), 7.42 (dd, J=8.8, 1.9 Hz, 1H), 6.97 (d, J=8.8 Hz, 1H)3.97-6.12 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundC=O δ (ppm)Aromatic C δ (ppm)OCH₃ δ (ppm)OCH₂Ph δ (ppm)
This compound (Predicted)~190~155 (C-O), ~150 (C-O), ~136 (C-Br), ~128.5 (Ph), ~128 (Ph), ~127.5 (Ph), ~115 (C-H), ~114 (C-H), ~112 (C-CHO)~56~71
Vanillin (Experimental)191.1151.9, 147.2, 130.3, 127.5, 114.6, 108.856.1-
Isovanillin (Experimental)191.0152.5, 147.9, 125.1, 114.5, 112.3, 109.856.2-

Table 3: IR Spectroscopic Data Comparison

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound (Expected)~1685~2850, ~2750-~1270, ~1020~650
Vanillin (Experimental)[3][4]16672854, 27333200-3500 (broad)1267, 1153-
Isovanillin (Experimental)[5]16702850, 27503200-3500 (broad)1275, 1130-

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
This compound320/322 (M+, M+2)Loss of Br (m/z 241), benzylic cleavage (m/z 91), loss of CHO (m/z 291/293), loss of CH₃ (m/z 305/307). The presence of bromine results in a characteristic 1:1 ratio for isotopic peaks (M+ and M+2).
Vanillin152Loss of H (m/z 151), loss of CH₃ (m/z 137), loss of CHO (m/z 123), loss of CO (m/z 124).[6]
Isovanillin152Similar fragmentation to vanillin, with characteristic peaks at m/z 151, 137, 123, and 124.[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For LC-MS, dissolve the sample in a mixture of water and an organic solvent like acetonitrile or methanol.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).

  • Data Acquisition (EI mode):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1-2 scans/second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. For compounds containing bromine, the presence of characteristic isotopic peaks (M+ and M+2) in a roughly 1:1 ratio is a key diagnostic feature.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation synthesis Synthesize and Purify This compound HNMR ¹H NMR synthesis->HNMR CNMR ¹³C NMR synthesis->CNMR IR IR Spectroscopy synthesis->IR MS Mass Spectrometry synthesis->MS interpretation Integrate Spectroscopic Data - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight - Fragmentation HNMR->interpretation CNMR->interpretation IR->interpretation MS->interpretation structure Confirm Structure of This compound interpretation->structure

Caption: Workflow for the spectroscopic confirmation of the target compound.

Signal_Pathway cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_masspec Mass Spectrometry compound This compound H1 ¹H NMR - Aldehyde H - Aromatic H's - Methoxy H's - Benzylic H's compound->H1 Proton Environment C13 ¹³C NMR - Carbonyl C - Aromatic C's - Methoxy C - Benzylic C compound->C13 Carbon Skeleton IR IR - C=O stretch - C-H aldehyde stretch - C-O stretches - C-Br stretch compound->IR Functional Groups MS MS - Molecular Ion (M+, M+2) - Fragmentation Pattern compound->MS Molecular Weight & Isotopic Pattern

Caption: Relationship between the molecule and its spectroscopic signals.

References

Bioactivity Showdown: A Comparative Guide to Compounds Derived from 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. The versatile scaffold of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde and its analogues serves as a valuable starting point for the synthesis of derivatives with potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of compounds derived from this benzaldehyde core, supported by experimental data and detailed methodologies to aid in further research and development.

This publication focuses on derivatives of the closely related and more frequently studied analogue, 2-bromo-4,5-dimethoxybenzaldehyde, which shares the key reactive aldehyde group and a substituted benzene ring. The insights gained from these derivatives are highly relevant to compounds originating from this compound. The primary biological activity explored for these derivatives is their anticancer potential, with a focus on their cytotoxic effects against cancer cell lines.

Comparative Bioactivity Data

The following table summarizes the quantitative data for a key derivative synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, highlighting its anticancer activity.

Compound IDDerivative TypeTarget Cell LineBioactivity (IC50)Reference
1 ChalconeMCF-7 (Breast Cancer)42.19 µg/mL[1]

Note: Further studies are required to directly compare a wider range of derivatives from this compound under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone (Compound 1)

This chalcone derivative was synthesized via a Claisen-Schmidt condensation reaction.

Materials:

  • 2-hydroxyacetophenone

  • 2-bromo-4,5-dimethoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 2-hydroxyacetophenone and 2-bromo-4,5-dimethoxybenzaldehyde in ethanol.

  • Add an aqueous solution of NaOH to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol to yield the 2'-hydroxy-2-bromo-4,5-dimethoxychalcone as a yellow solid.[1]

Anticancer Activity Evaluation: MTT Assay

The cytotoxic activity of the synthesized chalcone was evaluated against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MCF-7 human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivative dissolved in DMSO (the final DMSO concentration should be non-toxic to the cells). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Visualizing the Synthesis and Evaluation Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the synthesis and bioactivity evaluation workflow.

synthesis_workflow start Starting Materials (2-hydroxyacetophenone, 2-bromo-4,5-dimethoxybenzaldehyde) reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization) reaction->purification product 2'-hydroxy-2-bromo-4,5-dimethoxychalcone purification->product

Synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone.

mtt_assay_workflow cluster_steps MTT Assay Procedure step1 1. Seed MCF-7 cells in 96-well plate step2 2. Treat with Chalcone Derivative step1->step2 step3 3. Add MTT solution and incubate step2->step3 step4 4. Solubilize formazan crystals with DMSO step3->step4 step5 5. Measure absorbance step4->step5 step6 6. Calculate IC50 value step5->step6

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise mechanism of action for 2'-hydroxy-2-bromo-4,5-dimethoxychalcone has not been fully elucidated, chalcones are known to exert their anticancer effects through various signaling pathways. One of the common mechanisms involves the induction of apoptosis (programmed cell death).

apoptosis_pathway chalcone Chalcone Derivative stress Cellular Stress chalcone->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

A potential apoptotic pathway induced by chalcone derivatives.

This guide provides a foundational comparison of the bioactivity of a compound derived from a close analogue of this compound. The provided experimental protocols and workflow diagrams offer a clear roadmap for researchers to build upon these findings. Further investigation into a broader array of derivatives and their mechanisms of action will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to Alternative Starting Materials for the Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds, can be approached from multiple starting materials. The selection of an optimal synthetic route is contingent upon a variety of factors including the availability and cost of precursors, overall yield, reaction scalability, and safety considerations. This guide provides a comprehensive comparison of the most viable alternative starting materials, supported by experimental data and detailed protocols to inform your synthetic strategy.

Comparison of Synthetic Routes and Starting Materials

The primary alternative starting materials for the synthesis of this compound are vanillin, veratraldehyde, and the more advanced intermediate, 2-bromo-5-hydroxy-4-methoxybenzaldehyde. Each starting material presents a unique synthetic pathway with distinct advantages and disadvantages.

Starting MaterialSynthetic StepsKey IntermediatesOverall Yield (approx.)Key AdvantagesKey Disadvantages
Vanillin 3Veratraldehyde, 2-Bromo-4,5-dimethoxybenzaldehyde, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde~60-70%Readily available, low costLonger synthetic route
Veratraldehyde 32-Bromo-4,5-dimethoxybenzaldehyde, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde~65-75%Commercially available, good yield in brominationHigher cost than vanillin
2-Bromo-5-hydroxy-4-methoxybenzaldehyde 1->90%Shortest synthetic route, high yieldHigher cost of starting material

Synthetic Pathways

The following diagrams illustrate the synthetic routes from the three primary starting materials.

digraph "Synthetic_Pathway_from_Vanillin" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", penwidth=1.5];

Vanillin [label="Vanillin"]; Veratraldehyde [label="Veratraldehyde"]; BromoDimethoxy [label="2-Bromo-4,5-dimethoxy-\nbenzaldehyde"]; BromoHydroxy [label="2-Bromo-5-hydroxy-\n4-methoxybenzaldehyde"]; FinalProduct [label="2-Bromo-4-methoxy-5-\n(benzyloxy)benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Vanillin -> Veratraldehyde [label="Methylation"]; Veratraldehyde -> BromoDimethoxy [label="Bromination"]; BromoDimethoxy -> BromoHydroxy [label="Selective\nDemethylation"]; BromoHydroxy -> FinalProduct [label="Benzylation"]; }

Figure 1: Synthetic pathway starting from Vanillin.
digraph "Synthetic_Pathway_from_Veratraldehyde" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#FBBC05", penwidth=1.5];

Veratraldehyde [label="Veratraldehyde"]; BromoDimethoxy [label="2-Bromo-4,5-dimethoxy-\nbenzaldehyde"]; BromoHydroxy [label="2-Bromo-5-hydroxy-\n4-methoxybenzaldehyde"]; FinalProduct [label="2-Bromo-4-methoxy-5-\n(benzyloxy)benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Veratraldehyde -> BromoDimethoxy [label="Bromination"]; BromoDimethoxy -> BromoHydroxy [label="Selective\nDemethylation"]; BromoHydroxy -> FinalProduct [label="Benzylation"]; }

Figure 2: Synthetic pathway starting from Veratraldehyde.
digraph "Synthetic_Pathway_from_BromoHydroxy" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=1.5];

BromoHydroxy [label="2-Bromo-5-hydroxy-\n4-methoxybenzaldehyde"]; FinalProduct [label="2-Bromo-4-methoxy-5-\n(benzyloxy)benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BromoHydroxy -> FinalProduct [label="Benzylation"]; }

Figure 3: Synthetic pathway starting from 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Experimental Protocols

Route 1 & 2: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from Veratraldehyde

This procedure is applicable for researchers starting from veratraldehyde, or those who have synthesized veratraldehyde from vanillin via methylation.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Methanol or Acetic Acid

  • Bromine or Potassium Bromate (KBrO3) and Hydrobromic acid (HBr) for in-situ generation.

Protocol using Bromine in Methanol:

  • Dissolve veratraldehyde in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-bromo-4,5-dimethoxybenzaldehyde.

  • Reported Yield: 90-92%[1]

Alternative Safer Protocol using in-situ Bromine Generation:

  • Dissolve veratraldehyde in a suitable solvent such as acetic acid.

  • Add potassium bromate (KBrO3) to the solution.

  • Slowly add hydrobromic acid (HBr) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Work-up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and then extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Reported Yield: up to 82.03%

Route 1 & 2: Selective Demethylation of 2-Bromo-4,5-dimethoxybenzaldehyde

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Concentrated Sulfuric Acid

  • L-Methionine

Protocol:

  • To a stirred solution of 2-bromo-4,5-dimethoxybenzaldehyde, add L-methionine.

  • Carefully add concentrated sulfuric acid while maintaining the temperature.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction and pour it onto ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Reported Yield: 85.0%[2]

Route 1, 2, & 3: Benzylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

This protocol is a general procedure that can be adapted for the final benzylation step.

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Benzyl chloride or Benzyl bromide

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetone or N,N-Dimethylformamide (DMF)

Protocol:

  • In a round-bottom flask, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde in acetone or DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add benzyl chloride or benzyl bromide to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield this compound.

Concluding Remarks

The choice of starting material for the synthesis of this compound is a critical decision that impacts the overall efficiency and cost-effectiveness of the process.

  • For cost-sensitive projects and large-scale synthesis , vanillin is an attractive starting point due to its low price and wide availability, despite the longer synthetic route.

  • Veratraldehyde offers a good compromise with a slightly shorter synthesis and high-yielding bromination step, making it a viable option for moderate-scale production.

  • For rapid synthesis and when the cost of the starting material is less of a concern , utilizing commercially available 2-bromo-5-hydroxy-4-methoxybenzaldehyde is the most direct and efficient method, providing the target molecule in a single, high-yielding step.

Researchers and drug development professionals should carefully evaluate these factors in the context of their specific project requirements to select the most appropriate synthetic strategy. The provided protocols offer a solid foundation for the execution of these synthetic routes.

References

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical synthesis, the choice of starting materials and synthetic routes can significantly impact the efficiency, cost-effectiveness, and overall success of a drug development program. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde as a key intermediate, comparing it with a prominent alternative synthetic strategy for the production of valuable target molecules, such as the Alzheimer's disease drug, galanthamine.

At a Glance: Performance Comparison

The primary synthetic route, which involves the preparation and use of this compound, is a linear and high-yielding pathway. In contrast, alternative strategies, such as the Trost asymmetric synthesis of galanthamine, offer a more convergent approach but may involve more complex and costly reagents and catalysts.

ParameterPrimary Route via this compoundAlternative: Trost Synthesis of Galanthamine
Overall Yield ~83% (for the two-step synthesis of the intermediate)Variable, typically lower overall yields
Key Advantages High-yielding steps, straightforward reactions, readily available starting materials.Convergent approach, elegant bond formations.
Key Disadvantages Linear sequence, use of a brominating agent.Use of expensive catalysts and reagents (e.g., palladium, Trost ligand), multi-step synthesis of key fragments.
Estimated Reagent Cost Moderately lowHigh

In-Depth Analysis: Synthetic Pathways and Cost Breakdown

Primary Synthetic Route: Preparation and Use of this compound

This synthetic approach is a two-step process starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Step 1: Bromination of Isovanillin

The first step involves the regioselective bromination of isovanillin to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Isovanillin Isovanillin Bromine Bromine (Br2) Acetic Acid Isovanillin->Bromine Product1 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Bromine->Product1 85% yield

Figure 1. Bromination of Isovanillin.

Step 2: Benzylation of the Phenolic Hydroxyl Group

The resulting 2-bromo-5-hydroxy-4-methoxybenzaldehyde is then protected with a benzyl group to afford the target intermediate, this compound.

Product1 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Reagents2 Benzyl Bromide Potassium Carbonate DMF Product1->Reagents2 FinalProduct This compound Reagents2->FinalProduct 98% yield

Figure 2. Benzylation to form the target intermediate.

Cost Analysis of the Primary Route

The following table provides an estimated cost breakdown for the synthesis of 100g of this compound. Prices are based on currently available catalog prices and may vary.

ReagentMolar Mass ( g/mol )Required Amount (approx.)Estimated Cost (USD)
Isovanillin152.1570 g25
Bromine159.8174 g20
Acetic Acid60.05500 mL15
Benzyl Bromide171.0480 g30
Potassium Carbonate138.2190 g10
N,N-Dimethylformamide (DMF)73.09500 mL25
Total Estimated Cost $125
Alternative Synthetic Route: The Trost Asymmetric Synthesis of Galanthamine

A notable alternative for the synthesis of complex molecules like galanthamine is the convergent approach developed by Barry Trost. This route does not utilize this compound but instead relies on a series of sophisticated, palladium-catalyzed reactions. A simplified, conceptual workflow is presented below.

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Cyclization A1 Glutaraldehyde A_Intermediate Cyclic Allylic Ester A1->A_Intermediate Horner-Wadsworth-Emmons A2 Trimethyl phosphonoacetate A2->A_Intermediate Horner-Wadsworth-Emmons AAA Trost Asymmetric Allylic Alkylation A_Intermediate->AAA B1 Isovanillin B_Intermediate Brominated Phenol B1->B_Intermediate Bromination B_Intermediate->AAA Heck Intramolecular Heck Reaction AAA->Heck Galanthamine Galanthamine Heck->Galanthamine

Figure 3. Conceptual workflow of the Trost synthesis of galanthamine.

Cost Considerations of the Trost Synthesis

A precise cost analysis of the Trost synthesis is complex due to the multi-step nature and the use of specialized reagents. However, a qualitative assessment highlights the significant cost drivers:

  • Palladium Catalysts: Both the asymmetric allylic alkylation and the Heck reaction require palladium catalysts, which are inherently expensive.

  • Chiral Ligands: The Trost ligand, essential for achieving high enantioselectivity in the AAA reaction, is a complex and costly molecule.

  • Multi-step Synthesis of Fragments: The preparation of the necessary starting fragments for the key coupling reactions involves multiple synthetic steps, adding to the overall cost and labor.

While offering an elegant and convergent route, the high cost of reagents and catalysts makes the Trost synthesis more suitable for academic exploration or situations where the specific stereochemical control it offers is paramount and cannot be achieved through other means.

Experimental Protocols

Synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde

To a solution of isovanillin (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) is added bromine (3.4 mL, 65.7 mmol) dropwise at room temperature. The reaction mixture is stirred for 4 hours, during which a precipitate forms. The mixture is then poured into ice-water (500 mL), and the resulting solid is collected by filtration, washed with water, and dried under vacuum to afford 2-bromo-5-hydroxy-4-methoxybenzaldehyde as a white solid (12.9 g, 85% yield).[1]

Synthesis of this compound

To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (5.0 g, 21.6 mmol) in N,N-dimethylformamide (100 mL) is added potassium carbonate (4.5 g, 32.5 mmol) and benzyl bromide (3.1 mL, 26.0 mmol). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into water (500 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give this compound as a white solid (6.8 g, 98% yield).

Conclusion: A Strategic Choice for Synthesis

The use of this compound, prepared in a high-yielding, two-step sequence from isovanillin, represents a robust and cost-effective strategy for the synthesis of more complex molecules. The starting materials are readily available and relatively inexpensive, and the reactions are straightforward to perform.

In contrast, while alternative routes like the Trost synthesis of galanthamine are elegant and powerful in their own right, they often come with a significantly higher price tag due to the use of expensive catalysts and ligands.

For researchers and drug development professionals, the choice between these strategies will depend on a variety of factors, including the target molecule's complexity, the required scale of the synthesis, and, critically, the project's budget. The analysis presented here demonstrates that for many applications, the linear approach utilizing this compound offers a compelling balance of efficiency and economy.

cluster_Primary Pros & Cons cluster_Alternative Pros & Cons Title Synthetic Strategy Decision PrimaryRoute Primary Route via This compound Title->PrimaryRoute AlternativeRoute Alternative Routes (e.g., Trost Synthesis) Title->AlternativeRoute Pros_P Pros: - High Yields - Lower Cost - Readily Available Materials PrimaryRoute->Pros_P Cons_P Cons: - Linear Sequence PrimaryRoute->Cons_P Pros_A Pros: - Convergent - High Enantioselectivity AlternativeRoute->Pros_A Cons_A Cons: - High Cost (Catalysts, Ligands) - More Complex Procedures AlternativeRoute->Cons_A

References

The Synthetic Keystone: A Comparative Guide to 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the strategic synthesis of complex bioactive molecules is paramount. The selection of appropriate starting materials and intermediates significantly influences the efficiency, yield, and scalability of a synthetic route. This guide provides a comparative analysis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde , a versatile synthetic intermediate, and its alternatives. We delve into its role in the synthesis of biologically active compounds, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.

I. Comparative Analysis of Synthetic Intermediates

While direct mechanistic studies on this compound are not extensively documented in publicly available literature, its value lies in its utility as a precursor for molecules with significant biological activity. Its structure, featuring a reactive aldehyde group, a bromine atom for further functionalization (e.g., cross-coupling reactions), and a benzyloxy protecting group, makes it a strategic choice in multi-step syntheses.

A closely related and often cited compound is 2-Bromo-5-hydroxy-4-methoxybenzaldehyde . This compound serves as a key starting material in the synthesis of galanthamine, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][2] The benzyloxy group in our target compound can be considered a protecting group for the hydroxyl functionality, allowing for selective reactions at other positions before its removal.

The broader family of substituted benzaldehydes has been explored for the development of various therapeutic agents. For instance, benzyloxybenzaldehyde scaffolds have been identified as promising for the development of selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[3] Furthermore, various substituted benzaldehyde derivatives have been investigated as cholinesterase inhibitors, highlighting the importance of the benzaldehyde moiety in designing molecules that target neurodegenerative diseases.[4][5][6]

Table 1: Comparison of Synthetic Intermediates

FeatureThis compound2-Bromo-5-hydroxy-4-methoxybenzaldehydeOther Substituted Benzaldehydes
Primary Role Synthetic Intermediate / PrecursorSynthetic Intermediate / Starting MaterialDiverse (Starting materials, intermediates, final products)
Key Functional Groups Aldehyde, Bromo, Methoxy, Benzyloxy (protecting group)Aldehyde, Bromo, Methoxy, HydroxylVaries (e.g., nitro, amino, different alkoxy groups)
Reported Applications Precursor to potentially bioactive moleculesSynthesis of Galanthamine (AChE inhibitor)[1]Synthesis of Cholinesterase inhibitors, ALDH inhibitors, etc.[7][4]
Advantages Protected hydroxyl group allows for regioselective reactions.Readily available starting material for specific targets.Wide variety of substitution patterns available for SAR studies.
Considerations Requires an additional deprotection step (removal of benzyl group).The free hydroxyl group may require protection for certain reactions.Biological activity is highly dependent on the specific substitution pattern.

II. Experimental Protocols

The following are representative experimental protocols for key transformations involving substituted benzaldehydes, illustrating the utility of compounds like this compound.

A. Protocol for Benzylation of a Hydroxylated Benzaldehyde

This protocol describes the protection of a hydroxyl group as a benzyl ether, a transformation that would lead to our target compound from its hydroxylated precursor.

Objective: To synthesize this compound from 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Materials:

  • 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

  • Benzyl chloride (BzCl)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (10.0 eq), benzyl chloride (1.2 eq), and a catalytic amount of DMAP (0.19 eq).[8]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

B. Protocol for Reductive Amination

This protocol illustrates a common reaction of the aldehyde functional group to form an amine, a key step in the synthesis of many pharmaceutical compounds.

Objective: To synthesize a secondary amine from this compound and a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., tyramine)

  • Methanol (MeOH) / Dichloromethane (CH2Cl2)

  • Sodium borohydride (NaBH4)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.0 eq) in a mixture of MeOH/CH2Cl2 (1:1), add activated 4 Å molecular sieves.[8]

  • Stir the mixture at room temperature for 16 hours to facilitate imine formation.[8]

  • Filter off the molecular sieves.

  • To the filtrate, add MeOH and cool the solution to 0 °C.

  • Slowly add sodium borohydride (1.2 eq) in portions.

  • Stir the reaction mixture at room temperature until the imine is completely reduced (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., CH2Cl2).

  • Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired secondary amine.

III. Visualizing Synthetic and Mechanistic Pathways

The following diagrams illustrate the synthetic workflow and a potential signaling pathway influenced by a downstream product.

G cluster_synthesis Synthetic Workflow start 2-Bromo-5-hydroxy- 4-methoxybenzaldehyde protect Protection (Benzylation) start->protect intermediate 2-Bromo-4-methoxy- 5-(benzyloxy)benzaldehyde protect->intermediate reaction Further Synthetic Steps (e.g., Reductive Amination, Cross-Coupling) intermediate->reaction deprotect Deprotection reaction->deprotect final_product Bioactive Molecule (e.g., Galanthamine Analog) deprotect->final_product

Caption: Synthetic pathway from a hydroxylated precursor to a bioactive molecule.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Synaptic Cleft Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor Galanthamine Analog (Derived from Intermediate) Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase in a synaptic cleft.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the three-dimensional structure of synthesized molecules is paramount for researchers in drug discovery and materials science. While various analytical techniques offer valuable insights, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation. This guide provides a comparative overview of X-ray crystallography alongside other common analytical methods for the structural confirmation of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde and its derivatives, supported by experimental data from related compounds.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, influencing its biological activity and potential applications. For complex organic molecules like this compound, a key intermediate in the synthesis of various bioactive compounds, verifying the correct substitution pattern on the aromatic ring is crucial. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for characterization, X-ray crystallography provides unparalleled detail of the molecular structure in the solid state.

Comparative Analysis of Structural Confirmation Techniques

While X-ray crystallography provides a detailed three-dimensional structure, other spectroscopic methods offer complementary information. NMR spectroscopy elucidates the chemical environment of protons and carbons, helping to piece together the molecular skeleton. IR spectroscopy identifies the presence of specific functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. For instance, in the synthesis of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, FTIR and GC-MS were used for characterization. The FTIR spectrum showed characteristic vibrations for C-Br, C=O, C=C aromatic, and C-O ether functional groups, with a typical C-Br absorption at 1018 cm⁻¹. The mass spectrum confirmed the molecular ion (M⁺) at m/z 244, corresponding to the target molecule.[1]

However, these methods can sometimes be insufficient for the unambiguous determination of isomers or for revealing subtle conformational details, which is where X-ray crystallography excels.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. This level of detail is critical for understanding intermolecular interactions that govern crystal packing and, by extension, the material's properties.

Parameter(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide[2]
Chemical Formula C₁₆H₁₅BrN₂O₃
Molecular Weight 363.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.438(4)
b (Å) 16.684(6)
c (Å) 7.863(3)
α (°) 90
β (°) 108.218(6)
γ (°) 90
Volume (ų) 1549.8(9)
Z 4
Temperature (K) 298(2)
Radiation Mo Kα
Key Interactions Intermolecular N—H···O hydrogen bonds

Table 1: Crystallographic data for a derivative of this compound.

The analysis of this derivative also revealed that the molecule exists in a trans configuration with respect to the methylidene unit, and the dihedral angle between the two substituted benzene rings is 75.6(2)°.[2] This level of conformational detail is invaluable for understanding the molecule's shape and potential interactions with biological targets.

Experimental Protocols

A reproducible scientific investigation relies on detailed methodologies. Below are the typical protocols for the synthesis of the target compound and its subsequent analysis by single-crystal X-ray diffraction.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor.

Step 1: Bromination of Veratraldehyde The intermediate 2-bromo-4,5-dimethoxybenzaldehyde can be synthesized from veratraldehyde through an electrophilic aromatic substitution (bromination) in acidic conditions.[1][3]

Step 2: Benzylation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde The target compound, this compound, can be synthesized from 2-bromo-5-hydroxy-4-methoxybenzaldehyde.[4]

  • Dissolution: Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add potassium carbonate (1.5 equivalents) followed by benzyl bromide (1.2 equivalents) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for 5 hours.

  • Quenching: Pour the reaction mixture into an aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain this compound.[4]

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for the structural determination of a synthesized compound using single-crystal X-ray diffraction.

  • Crystal Growth: Grow suitable single crystals of the compound. For the related hydrazide derivative, colorless block crystals were obtained from a methanol solution by slow evaporation.[2]

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer. X-ray diffraction data are collected, typically using Mo Kα radiation.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.

Experimental Workflow

The logical flow from synthesis to definitive structural confirmation is a critical aspect of chemical research. The following diagram illustrates this workflow.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Material (2-Bromo-5-hydroxy-4-methoxybenzaldehyde) reaction Benzylation Reaction (Benzyl bromide, K2CO3, DMF) start->reaction workup Quenching, Extraction, and Purification reaction->workup product Final Product (this compound) workup->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy crystallography Single-Crystal X-ray Diffraction product->crystallography data Structural Confirmation spectroscopy->data crystallography->data

Caption: Workflow from synthesis to structural confirmation.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a halogenated aromatic aldehyde. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. The following protocols are based on guidelines for structurally similar chemicals and general best practices for laboratory waste management.

Immediate Safety and Handling Precautions:

Prior to handling, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention if irritation persists.[1]

Hazard Profile Summary

Based on data for analogous compounds, this compound is anticipated to present the following hazards. This information should be confirmed with the specific Safety Data Sheet (SDS) for the compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[3][4]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[3][4]
Skin Irritation Causes skin irritation.[3]Avoid contact with skin. Wash thoroughly after handling. Remove contaminated clothing and wash before reuse.[3]
Eye Irritation Causes serious eye irritation.[3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
Respiratory Irritation May cause respiratory irritation.[3]Avoid breathing dust. Use only in a well-ventilated area.[3]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[6]Avoid release to the environment. Collect spillage.[4][6]

Experimental Protocol: Waste Segregation and Disposal

The primary procedure for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8]

Methodology:

  • Waste Collection:

    • Collect waste this compound in a designated, leak-proof, and clearly labeled waste container.

    • As a brominated organic compound, it should be segregated as halogenated organic waste .[9] Do not mix with non-halogenated solvents or other waste streams to prevent costly and complex disposal procedures.[10]

  • Container Labeling:

    • The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[10]

    • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Ensure the container is kept away from incompatible materials such as strong oxidizing agents and strong bases.[5]

    • Secondary containment should be used to prevent spills.[8]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]

    • Disposal should be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][6]

Spill Management Protocol

In the event of a spill, adhere to the following cleanup procedure:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and eliminate all ignition sources.

  • Personal Protection: Wear appropriate PPE, including a respirator if dust is generated.[1]

  • Containment and Cleanup:

    • For solid spills, use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material.

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[7]

  • Decontamination: Wash the spill area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generated Waste Generated? ppe->waste_generated fume_hood->waste_generated collect_waste Collect in a Labeled, Leak-Proof Container waste_generated->collect_waste Yes spill Spill Occurs waste_generated->spill No segregate_waste Segregate as 'Halogenated Organic Waste' collect_waste->segregate_waste store_waste Store in a Designated Secondary Containment Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end evacuate Evacuate and Secure Area spill->evacuate Yes spill_ppe Don Spill-Appropriate PPE evacuate->spill_ppe cleanup Clean Up Spill Using Dry Methods spill_ppe->cleanup collect_spill_waste Collect Spill Residue as 'Halogenated Organic Waste' cleanup->collect_spill_waste collect_spill_waste->store_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and ensure safe operations and disposal.

Disclaimer: This document provides guidance based on available safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the exact product you are using and follow your institution's safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous substituted bromobenzaldehydes, this compound is anticipated to present several hazards. The required personal protective equipment is outlined below.

Anticipated Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • May cause an allergic skin reaction.[1][3]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles or a face shield.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact which can lead to irritation and potential allergic reactions.[1][2][3]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended.[1]Protects skin from accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[1][2] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator is necessary.Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1][2]

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is critical for the safe handling of this compound.

Experimental Protocols: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4][5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1 before handling the chemical.

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][2]

  • Spill Prevention: Handle with care to prevent spills. Keep containers tightly closed when not in use.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly sealed to prevent moisture and air exposure.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][5]

  • Store in a locked cabinet or other secure location.[1][2]

Disposal Plan

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1] Do not dispose of it down the drain.[1]

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of accordingly.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance.

Spill Response:

  • Minor Spills:

    • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area and alert others.

    • Contact your institution's EHS department or emergency response team immediately.

    • Only personnel trained in hazardous material cleanup should address large spills.

Visual Guides

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling 2-Bromo-4-methoxy-5- (benzyloxy)benzaldehyde hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Potential Allergen start->hazards eye_face Eye/Face Protection: Chemical Goggles or Face Shield hazards->eye_face Protect Eyes hand Hand Protection: Chemical-Resistant Gloves hazards->hand Protect Skin body Body Protection: Lab Coat or Chemical Apron hazards->body Protect Body respiratory Respiratory Protection: Work in Fume Hood hazards->respiratory Avoid Inhalation end Safe to Proceed eye_face->end hand->end body->end respiratory->end

Caption: PPE selection workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.